molecular formula C11H11BrO B2498559 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone CAS No. 1218625-92-3

1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone

Cat. No.: B2498559
CAS No.: 1218625-92-3
M. Wt: 239.112
InChI Key: FDJRSKBNQNNNFE-QWRGUYRKSA-N
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Description

1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.112. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(1R,2R)-2-(3-bromophenyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-7(13)10-6-11(10)8-3-2-4-9(12)5-8/h2-5,10-11H,6H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJRSKBNQNNNFE-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of a Key Bromo-Analog Intermediate for Ticagrelor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the synthesis of a critical bromo-analog intermediate in the production of Ticagrelor, a P2Y12 platelet inhibitor. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical logic, experimental protocols, and critical parameters for the successful synthesis of this pivotal molecule.

Introduction: Strategic Importance of the Bromo-Intermediate

Ticagrelor's complex molecular architecture necessitates a multi-step synthetic approach. A convergent synthesis strategy is often employed, wherein key fragments of the molecule are synthesized independently and then coupled. The bromo-analog of the triazolo[4,5-d]pyrimidine core serves as a highly effective electrophile for coupling with the chiral amine side chain, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. The bromine atom provides a good leaving group for nucleophilic aromatic substitution, making this intermediate a cornerstone in several reported synthetic routes.[1][2]

The rationale for employing a bromo-intermediate lies in its reactivity and selectivity. Compared to its chloro-analog, the bromo-derivative can offer advantages in terms of reaction kinetics and milder coupling conditions, which is crucial for preserving the integrity of other functional groups within the molecule. This guide will focus on the synthesis of this key bromo-intermediate and its subsequent coupling.

Retrosynthetic Analysis and Overall Strategy

A common retrosynthetic approach for Ticagrelor (1) identifies three key building blocks: the cyclopropylamine moiety (10), the protected cyclopentane diol side chain (13), and the purine-like core. The synthesis of the bromo-intermediate is central to the formation of the core and its subsequent linkage to the cyclopropylamine.

High-Level Synthetic Workflow

Ticagrelor_Synthesis_Workflow cluster_core Pyrimidine Core Synthesis cluster_side_chains Side Chain Syntheses cluster_assembly Final Assembly start_core 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine amine_core Amine Intermediate start_core->amine_core Reduction triazole_core Triazolo[4,5-d]pyrimidine amine_core->triazole_core Diazotization bromo_intermediate Bromo-Intermediate triazole_core->bromo_intermediate Bromination coupled_product Coupled Intermediate bromo_intermediate->coupled_product Coupling cyclopropylamine (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (10) cyclopropylamine->coupled_product cyclopentane Protected Cyclopentane Moiety (13) cyclopentane->triazole_core Condensation ticagrelor Ticagrelor (1) coupled_product->ticagrelor Deprotection & Final Steps

Sources

[1]

Executive Summary: Defining the "3-Bromo" Entity

In the high-precision synthesis of Prasugrel (a thienopyridine P2Y12 receptor inhibitor), "bromo" impurities represent a critical control point.[] While standard pharmacopeial profiles (USP/EP) focus on des-fluoro or des-acetyl degradants, the 3-Bromo Analog represents a specific, high-risk class of process-related impurities.[]

For the purpose of this technical guide, the "3-Bromo Analog" is defined through two distinct chemical contexts that researchers must distinguish:

  • The Structural Analog (Regioisomer): 5-[2-cyclopropyl-1-(3-bromophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-yl acetate.[] This arises from contamination of the starting material with 3-bromophenylacetic acid (or the 3-bromo ketone).[]

  • The Process Intermediate (Impurity III): 2,2-dibromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (often designated as Prasugrel Impurity III in commercial catalogs).[] This is an over-brominated precursor that can carry through to the final API.

This guide focuses primarily on the 3-Bromophenyl Analog due to its structural similarity to the API and the challenge it poses in separation, while also addressing the Dibromo Intermediate as its upstream source.

Origin and Mechanistic Pathways

The "Trojan Horse" Mechanism (Regioisomer Formation)

The synthesis of Prasugrel typically hinges on the coupling of a brominated ketone with the thienopyridine core. The 3-Bromo Analog is not a degradation product but a synthesis-driven impurity .[]

  • Root Cause: The starting material, 2-fluorophenylacetic acid, may contain trace amounts of 3-bromophenylacetic acid (or 3-fluorophenylacetic acid).[]

  • Propagation: This impurity undergoes the exact same reaction sequence as the main scaffold—Grignard reaction, bromination, and amination—resulting in a final molecule that is chemically distinct only by the halogen atom and its position on the phenyl ring.

The Over-Bromination Pathway (Impurity III)

During the activation of the ketone intermediate (using NBS or

  • Mechanism: If the reaction temperature is uncontrolled or stoichiometry is excess, the

    
    -carbon accepts a second bromine atom, forming the gem-dibromo species (
    
    
    ).[]
  • Impact: This impurity is generally reactive and may degrade or form complex alkylated byproducts during the coupling stage.

Pathway Visualization

The following diagram illustrates the parallel formation of the target API and the 3-Bromo Analog.

Prasugrel_Impurity_PathwaySM_PureSM: 2-Fluorophenylacetic AcidKetoneInt-1: Cyclopropyl KetoneSM_Pure->KetoneGrignard / CyclizationSM_ImpureContaminant: 3-Bromophenylacetic AcidImpure_KetoneImpurity: 3-Bromo-Phenyl KetoneSM_Impure->Impure_KetoneParallel ReactionBromo_KetoneInt-2: alpha-Bromo Ketone(Active Intermediate)Ketone->Bromo_KetoneBromination (NBS)Dibromo_ImpImpurity III: 2,2-Dibromo KetoneKetone->Dibromo_ImpOver-BrominationPrasugrelFINAL API: PrasugrelBromo_Ketone->PrasugrelCoupling with CoreAnalogIMPURITY: 3-Bromo Analog(Regioisomer)Impure_Ketone->AnalogCoupling with CoreCoreThienopyridine CoreCore->PrasugrelCore->Analog

Caption: Parallel synthesis pathways showing the origin of the 3-Bromo Analog (Regioisomer) and the Dibromo Intermediate (Impurity III).

Chemical Characterization & Identification

Distinguishing the 3-Bromo Analog from Prasugrel requires high-resolution techniques because their physicochemical properties are nearly identical.[]

Comparative Data Table
FeaturePrasugrel (API)3-Bromo Analog (Impurity)Key Differentiator
Formula


Mass Shift (+60.9 Da)
Molecular Weight 373.44 g/mol 434.35 g/mol Mass Spectrometry
Isotopic Pattern Standarddistinct 1:1 doublet (

)
MS Isotope Profile

NMR
Signal at ~ -110 ppmSilent (No Fluorine)NMR Spectroscopy
Retention Time (RP-HPLC)

(Reference)

+

(More Lipophilic)
LogP Difference
Mass Spectrometry Logic

The presence of Bromine provides a unique "smoking gun" in LC-MS analysis.[] Unlike the Fluorine in Prasugrel (which changes mass slightly but has no distinct isotope pattern), the 3-Bromo Analog will exhibit the characteristic M and M+2 peaks of equal intensity due to natural bromine isotopes (


  • Prasugrel $[M+H]^+ $: 374.1[][2]

  • 3-Bromo Analog $[M+H]^+ $: 434.1 and 436.1 (1:1 ratio)[]

Analytical Protocol: Detection and Quantification

Separating the 3-Bromo Analog is challenging due to the structural similarity.[] A standard C18 method may result in co-elution. The following protocol utilizes a Phenyl-Hexyl stationary phase to exploit

Validated HPLC Method Parameters
  • Instrument: UHPLC with PDA or MS detector.

  • Column: ACE Excel C18-PFP or Zorbax Eclipse XDB-Phenyl (150 mm x 4.6 mm, 3.5 µm).[]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile : Methanol (80:20).[]

  • Gradient:

    • 0-2 min: 15% B[]

    • 2-15 min: Linear ramp to 85% B

    • 15-20 min: Hold 85% B

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV @ 254 nm (primary); MS (confirmation).[]

Analytical Workflow Diagram

Analytical_WorkflowSampleSample InjectionSeparationUHPLC Separation(Phenyl-Hexyl Column)Sample->SeparationDetectorDetectionSeparation->DetectorDecisionPeak at RRT ~1.1?Detector->DecisionMS_CheckCheck MS Spectrum(Isotope Pattern)Decision->MS_CheckYesResult_FConfirm Prasugrel(Single Peak @ 374)Decision->Result_FNoResult_BrConfirm 3-Bromo Analog(1:1 Doublet @ 434/436)MS_Check->Result_BrIsotope Match

Caption: Decision tree for the identification of the 3-Bromo Analog using LC-MS.

Toxicology and Control Strategy (ICH M7)[1]

Genotoxicity Assessment

The 3-Bromo Analog falls under the scrutiny of ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities).[]

  • Structural Alert: While the thienopyridine core is standard, the introduction of a heavy halogen (Bromine) at the meta position of the phenyl ring alters the metabolic activation profile.

  • Metabolic Risk: Prasugrel requires bioactivation (ester hydrolysis followed by CYP450 oxidation) to form the active metabolite. The 3-Bromo analog may undergo oxidative debromination or form reactive quinone-methide intermediates different from the parent drug, posing a potential hepatotoxicity risk.[]

Control Limits
  • Starting Material Specification: The most effective control is upstream. The specification for 2-fluorophenylacetic acid must include a limit for 3-bromophenylacetic acid (typically NMT 0.10%).[]

  • Purification: If formed, the 3-Bromo Analog is difficult to remove via crystallization due to isomorphism.[] Preparative HPLC or rigorous fractional crystallization of the ketone intermediate (before coupling) is the required remediation step.

References

  • World Intellectual Property Organization (WIPO). (2012).[] Preparation of Prasugrel Hydrochloride. WO2012018791A2.[] Link

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Vol 25, No 13. Link

  • Taylor & Francis Online. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Link[]

  • HTS Biopharma. (n.d.). Prasugrel Impurity 3 (Chemical Data). Link[]

  • Nia Innovation. (n.d.).[][3] Prasugrel Impurity-III (Dibromo Intermediate). Link

(1R,2R)-trans-2-(3-bromophenyl)cyclopropyl ethanone properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1R,2R)-trans-2-(3-bromophenyl)cyclopropyl ethanone: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(1R,2R)-trans-2-(3-bromophenyl)cyclopropyl ethanone is a chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, which combines a strained, stereochemically defined cyclopropane ring with two versatile functional handles—a ketone and a bromophenyl group—offers a rich platform for the synthesis of complex molecular targets. The cyclopropane moiety, a non-classical bioisostere for phenyl rings and other groups, can impart favorable conformational rigidity and metabolic stability, while the bromophenyl group serves as a key anchor for cross-coupling reactions, enabling rapid library generation. This guide provides a comprehensive overview of the compound's properties, detailed synthetic strategies for its stereocontrolled preparation, and an exploration of its reactivity and potential applications in modern drug development.

Molecular Profile and Physicochemical Properties

The strategic importance of (1R,2R)-trans-2-(3-bromophenyl)cyclopropyl ethanone stems from its distinct structural features. The trans relationship between the acetyl and 3-bromophenyl groups on the cyclopropane ring defines a specific three-dimensional vector, which is critical for precise interaction with biological targets. The bromine atom at the meta-position of the phenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for extensive diversification of the scaffold.[1][2] The ketone functionality is amenable to a wide range of classical carbonyl chemistry, including reductions, condensations, and alpha-functionalization.[3]

Table 1: Compound Identifiers and Calculated Properties

PropertyValueSource
IUPAC Name 1-[(1R,2R)-2-(3-bromophenyl)cyclopropyl]ethan-1-one---
Molecular Formula C₁₁H₁₁BrOCalculated
Molecular Weight 239.11 g/mol Calculated
Canonical SMILES CC(=O)C1C(C1)C2=CC(=CC=C2)BrCalculated
Stereochemistry (1R,2R)-trans---
Calculated LogP 2.8 - 3.2Predicted
Calculated pKa ~19 (alpha-proton)Predicted

Spectroscopic and Analytical Characterization

Precise structural elucidation and confirmation of stereochemical purity are paramount. A combination of spectroscopic techniques is employed for this purpose. While specific experimental data for this exact enantiomer is not publicly available, its spectral characteristics can be reliably predicted based on established principles and data from analogous structures.[4][5][6]

Table 2: Predicted Spectroscopic Data

TechniqueExpected SignatureRationale
¹H NMR δ ~7.2-7.5 ppm (m, 4H): Aromatic protons. δ ~2.4-2.6 ppm (s, 3H): Acetyl methyl protons. δ ~1.8-2.2 ppm (m, 1H): H-1 proton (adjacent to carbonyl). δ ~1.2-1.6 ppm (m, 1H): H-2 proton (adjacent to phenyl). δ ~0.8-1.2 ppm (m, 2H): H-3 methylene protons on the cyclopropane ring.The cyclopropyl protons appear in the characteristic upfield region due to the ring's shielding effects. The protons trans to each other will exhibit smaller coupling constants (J) compared to cis protons. The acetyl group appears as a sharp singlet.
¹³C NMR δ ~205-210 ppm: Carbonyl carbon. δ ~120-145 ppm: Aromatic carbons (including C-Br). δ ~30-35 ppm: Acetyl methyl carbon. δ ~25-30 ppm: C-1 and C-2 of the cyclopropane ring. δ ~15-20 ppm: C-3 of the cyclopropane ring.The carbonyl carbon is highly deshielded. The cyclopropyl carbons resonate at distinctly upfield chemical shifts.
FT-IR ν ~1680-1700 cm⁻¹: Strong C=O stretch. ν ~3000-3100 cm⁻¹: C-H stretches (aromatic and cyclopropyl). ν ~1560-1600 cm⁻¹: C=C aromatic ring stretches.The carbonyl absorption is a key diagnostic peak. Its position indicates conjugation with the cyclopropane ring.
Mass Spec. M⁺ and M+2 peaks: Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio). Key Fragments: Loss of acetyl group (M-43), bromophenyl fragment.High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Chiral Purity Analysis

Assessing the enantiomeric excess (ee) is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[7][8]

Synthesis and Stereochemical Control

The primary challenge in synthesizing (1R,2R)-trans-2-(3-bromophenyl)cyclopropyl ethanone lies in controlling the absolute and relative stereochemistry. Two principal strategies are viable: direct asymmetric synthesis or the resolution of a racemic mixture.

Strategy A: Asymmetric Synthesis via Catalytic Cyclopropanation

This approach is often more efficient as it avoids the loss of 50% of the material inherent in classical resolution.[9] A robust method involves the asymmetric cyclopropanation of an α,β-unsaturated ketone (a chalcone).

Experimental Workflow:

  • Step 1: Claisen-Schmidt Condensation. 1-(3-bromophenyl)ethanone is condensed with an acetaldehyde equivalent (or a protected version) under basic conditions to form the requisite (E)-4-(3-bromophenyl)but-3-en-2-one precursor.[10] The starting material, 1-(3-bromophenyl)ethanone, is a widely available and versatile intermediate in organic synthesis.[1]

  • Step 2: Asymmetric Corey-Chaykovsky Reaction. The chalcone is subjected to a cyclopropanation reaction using a chiral sulfur ylide. This reaction is known to produce trans-cyclopropyl ketones with high enantioselectivity. The choice of the chiral ligand on the sulfide is critical for inducing asymmetry.

Asymmetric_Synthesis cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Asymmetric Cyclopropanation A 1-(3-bromophenyl)ethanone C (E)-4-(3-bromophenyl)but-3-en-2-one A->C Base (e.g., NaOH) B Acetaldehyde B->C E (1R,2R)-trans-2-(3-bromophenyl)cyclopropyl ethanone C->E Chiral Sulfur Ylide D Chiral Sulfide + Base + CH3I -> Chiral Ylide

Caption: Asymmetric synthesis workflow.

Causality of Stereocontrol: The mechanism involves the initial Michael addition of the sulfur ylide to the chalcone. The subsequent intramolecular cyclization and elimination of the sulfide is the stereochemistry-determining step. The chiral environment created by the ligand on the sulfur atom forces the molecule to adopt a specific conformation during the ring-closing step, leading to the preferential formation of one enantiomer.

Strategy B: Racemic Synthesis and Chiral Resolution

This classical approach involves synthesizing the racemic trans-isomer first, followed by separation of the enantiomers.

Experimental Workflow:

  • Step 1: Racemic Cyclopropanation. The same chalcone precursor from Strategy A is treated with a non-chiral ylide (e.g., generated from trimethylsulfoxonium iodide and a base) to yield racemic trans-2-(3-bromophenyl)cyclopropyl ethanone. The trans isomer is generally favored thermodynamically.

  • Step 2: Chiral Resolution via Diastereomeric Salt Formation. This is a well-established method for separating enantiomers.[11]

    • The racemic ketone is first converted to a derivative containing an acidic or basic handle, for example, by reduction to the corresponding alcohol followed by esterification with a carboxylic acid.

    • This racemic derivative is then reacted with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid for an amine, or a chiral amine like (-)-brucine for a carboxylic acid) to form a pair of diastereomeric salts.[9]

    • These diastereomers have different physical properties, most notably solubility. Fractional crystallization is used to separate the less soluble diastereomeric salt.

    • Finally, the desired enantiomer is liberated from the purified salt by reversing the derivatization and salt formation steps.

Chiral_Resolution A Racemic trans-ketone B Racemic derivative (e.g., acid) A->B Derivatization C Diastereomeric Salt Mixture (R,R-acid with S-base) (S,S-acid with S-base) B->C + Chiral Resolving Agent (e.g., (S)-amine) D Separation by Fractional Crystallization C->D E Purified Diastereomer 1 (Less Soluble) D->E F Liberation of Enantiomer E->F Acid/Base treatment G Desired (1R,2R) Enantiomer F->G

Caption: Chiral resolution workflow.

Chemical Reactivity and Applications in Drug Development

The title compound is not typically an active pharmaceutical ingredient (API) itself, but rather a highly valuable chiral intermediate. Its utility arises from the orthogonal reactivity of its functional groups.

Reactivity_Map cluster_ketone Ketone Chemistry cluster_phenyl Bromophenyl Chemistry cluster_cyclo Cyclopropane Reactivity Core (1R,2R)-trans-2-(3-bromophenyl) cyclopropyl ethanone Red Reduction -> Chiral Alcohol Core->Red e.g., NaBH₄ W_C Wittig/Condensation -> Alkenes Core->W_C Alpha α-Halogenation -> Further functionalization Core->Alpha e.g., NBS Suz Suzuki Coupling -> Biaryls Core->Suz Pd(0), R-B(OH)₂ Buc Buchwald-Hartwig -> Anilines Core->Buc Pd(0), R₂NH Son Sonogashira Coupling -> Alkynes Core->Son Pd(0), Cu(I), Alkyne RO Ring Opening -> Acyclic chains Core->RO Harsh Acid/Lewis Acid

Caption: Reactivity sites and potential transformations.

  • Scaffold for Enzyme Inhibitors: The rigid cyclopropane core can effectively position the phenyl ring and other substituents into the binding pockets of enzymes. Studies on related bromophenol derivatives with cyclopropyl moieties have shown potent inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, the latter being a key target in Alzheimer's disease treatment.[12] By using the bromophenyl handle for Suzuki coupling, a library of diverse biaryl compounds can be synthesized and screened for enhanced potency and selectivity.

  • Bioisosteric Replacement: The cyclopropane ring is increasingly used in medicinal chemistry as a bioisostere of a double bond or a phenyl ring. It can improve metabolic stability by blocking sites of oxidation and can enhance binding affinity through favorable conformational pre-organization.[13]

  • Intermediate for Complex Synthesis: The compound serves as a chiral pool starting material for the total synthesis of complex natural products or APIs. The defined stereochemistry of the two contiguous centers on the cyclopropane ring provides a valuable head start in a multi-step synthesis. The ketone can be elaborated into other functional groups, and the aryl bromide allows for the introduction of larger, more complex fragments late in the synthetic sequence.

Conclusion

(1R,2R)-trans-2-(3-bromophenyl)cyclopropyl ethanone is a powerful and versatile chiral building block. Its value lies in the combination of a stereodefined, conformationally constrained core with functional groups that allow for predictable and high-yielding transformations. For researchers in drug discovery, this compound offers a reliable starting point for constructing novel molecular entities with precisely controlled three-dimensional structures. The development of efficient asymmetric syntheses is key to unlocking the full potential of this and related scaffolds, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from a relevant RSC publication's supporting information section detailing chalcone synthesis.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved February 15, 2026, from [Link]

  • Pandey, R. K., Lindeman, S. V., & Donaldson, W. A. (2007). Spectral Data for "Synthesis of Cyclopropanes via Organoiron Methodology: Stereoselective Preparation of Bi(cyclopropyl)s".
  • Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with... Retrieved February 15, 2026, from [Link]

  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA, 63(3), 162-165.
  • Eder, U., Sauer, G., & Wiechert, R. (1971). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Angewandte Chemie International Edition in English, 10(7), 496-497.
  • Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • El-Gazzar, M. G., et al. (2025).
  • Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(21), 5083.
  • Dou, X., et al. (2013). Asymmetric synthesis of 3-spirocyclopropyl-2-oxindoles via intramolecular trapping of chiral aza-ortho-xylylene.
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • BenchChem. (n.d.). Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry.
  • ResearchGate. (2020, October). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved February 15, 2026, from [Link]

  • Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 91, 103017.
  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved February 15, 2026, from [Link]

  • Jung, M. E., et al. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5022-5025.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved February 15, 2026, from [Link]

Sources

Structure-Activity Relationship (SAR) of Phenylcyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Phenylcyclopropyl Ketone (PCPK) scaffold, a critical intermediate and pharmacophore in medicinal chemistry. While often overshadowed by its reduced amine counterpart (phenylcyclopropylamine, a privileged scaffold for LSD1/MAO inhibition), the ketone itself possesses unique electronic and steric properties that drive its utility as a reactive warhead and synthetic linchpin.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary: The PCPK Scaffold

The Phenylcyclopropyl Ketone (PCPK) represents a unique intersection of conformational restriction and electronic activation. Unlike simple alkyl ketones, the PCPK integrates a high-energy cyclopropyl ring (~27.5 kcal/mol strain) directly conjugated to a carbonyl and an aromatic system. This "push-pull" electronic environment creates a distinct reactivity profile, making the scaffold a versatile bioisostere for


-unsaturated ketones and a critical precursor for tranylcypromine-class epigenetic modulators.

Key Structural Features:

  • Cyclopropyl Core: Acts as a pseudo-double bond (bisected conformation) allowing

    
    -orbital overlap with the carbonyl.
    
  • Carbonyl Linker: Highly electrophilic due to the inability of the strained ring to fully donate electron density compared to a standard alkyl group.

  • Phenyl Ring: Provides a handle for electronic tuning (Hammett

    
     effects) of the cyclopropyl ring-opening potential.
    

Mechanistic Basis & Chemical Biology

To understand the biological application of PCPKs, one must first master their chemical reactivity, which dictates their stability in vivo and their efficiency as synthetic precursors.

The "Bisected" Conformation & Electronic Transmission

The cyclopropyl group prefers a bisected conformation relative to the carbonyl


-system. This alignment maximizes the overlap between the Walsh orbitals of the cyclopropane and the 

orbital of the carbonyl.
  • Consequence: Substituents on the phenyl ring electronically communicate through the carbonyl to the cyclopropyl ring. Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the carbonyl, making the cyclopropyl ring more susceptible to nucleophilic attack or radical ring-opening (homolytic cleavage).

Ring-Opening Reactivity (The "Warhead" Potential)

While PCPKs are stable enough for isolation, they are primed for ring-opening reactions—a feature exploited in covalent probe design and prodrug strategies.

  • Homolytic Cleavage: Under single-electron transfer (SET) conditions (e.g., metabolic enzymes or SmI2 catalysis), the ketyl radical is stabilized by the phenyl ring, leading to rapid ring opening to form a distonic radical anion.

  • Heterolytic Cleavage: Acidic environments or Lewis acids can trigger proximal bond cleavage, often leading to homoallyl cations.

Structure-Activity Relationship (SAR) Analysis

The SAR of PCPKs is tripartite, governed by the Phenyl wing, the Ketone bridge, and the Cyclopropyl tail.

Region A: The Phenyl Ring (Electronic Tuning)

Modifications here primarily affect the reactivity of the ketone and the metabolic stability of the compound.

Substituent TypeExample (R)Effect on ReactivityBiological Implication
Electron Donating (EDG) 4-OMe, 4-MeDecreases electrophilicity. Stabilizes the carbonyl.Reduces metabolic susceptibility to reduction; lowers potency if covalent reaction is required.
Electron Withdrawing (EWG) 4-F, 4-CF3, 4-NO2Increases electrophilicity. Activates ring opening.[1][2]Enhances "warhead" reactivity; 4-F often blocks metabolic hydroxylation (para-blocker).
Bulky/Lipophilic 2-Cl, 3-PhSteric Clash. Twists the phenyl ring out of planarity.Disrupts conjugation; often reduces potency by preventing optimal binding pocket fit.
Region B: The Cyclopropyl Core (Stereochemistry)

The stereochemical relationship between the phenyl group and the carbonyl (via the ring) is critical.

  • Trans-Isomers: Thermodynamically favored and generally more biologically active in enzyme binding pockets (e.g., fitting into the FAD cavity of LSD1/MAO enzymes after conversion to amine).

  • Cis-Isomers: High steric strain between the phenyl ring and the carbonyl oxygen. Often leads to rapid decomposition or lack of binding affinity.

  • Substitution: Adding a methyl or fluorine to the cyclopropyl ring (C2 position) drastically restricts conformation. gem-difluoro substitution is a bioisostere for the carbonyl oxygen, altering polarity without changing sterics.

Region C: The Ketone Linker
  • Reduction to Alcohol: The primary metabolic liability. The resulting carbinol often loses the electronic activation of the cyclopropyl ring.

  • Bioisosteric Replacement: Replacing C=O with C=CF2 or a sulfoximine preserves geometry but alters hydrogen bonding capability.

Visualizing the SAR Logic

The following diagram illustrates the structural logic flow for optimizing PCPK derivatives.

SAR_Logic Core Phenylcyclopropyl Ketone Core Phenyl Phenyl Ring (Electronic Handle) Core->Phenyl Ketone Ketone Linker (Electrophilic Center) Core->Ketone Cyclo Cyclopropyl Ring (Conformational Lock) Core->Cyclo Reactivity Ring Opening Reactivity Phenyl->Reactivity EWG increases opening rate Metabolism Metabolic Stability (Reductase Resistance) Phenyl->Metabolism Para-F blocks hydroxylation Ketone->Reactivity C=O polarization Binding Target Binding (Steric Fit) Ketone->Binding H-bond acceptor Cyclo->Reactivity Ring Strain (~27 kcal/mol) Cyclo->Binding Trans vs Cis shape

Caption: Figure 1. Network of structural dependencies in Phenylcyclopropyl Ketones. Electronic modulation of the phenyl ring directly influences the reactivity of the distant cyclopropyl core.

Experimental Protocols

Protocol A: Synthesis via Corey-Chaykovsky Reaction

This is the gold standard for generating the PCPK scaffold from chalcones (enones) with high diastereoselectivity (favoring trans).

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI)[3]

  • Sodium Hydride (NaH, 60% dispersion)[3]

  • Anhydrous DMSO and THF[3]

  • Substituted Chalcone (Phenyl-CH=CH-C(O)-Ph)

Step-by-Step Workflow:

  • Ylide Formation: In a flame-dried flask under Argon, dissolve TMSOI (1.2 eq) in anhydrous DMSO. Add NaH (1.5 eq) portion-wise at 0°C. Stir at RT for 1 hour until gas evolution ceases (formation of dimethylsulfoxonium methylide).

  • Addition: Dissolve the chalcone (1.0 eq) in minimal THF. Add dropwise to the ylide solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (disappearance of alkene spot).

  • Quench: Pour into ice-cold saturated NH4Cl. Extract with EtOAc (3x).[3]

  • Purification: Wash organics with brine, dry over Na2SO4. Purify via silica gel chromatography (Hexane/EtOAc gradient). Note: The trans-isomer typically elutes first.

Protocol B: Reactivity Assay (Ring Opening Potential)

To assess the "warhead" potential of a new PCPK derivative, a standardized acid-catalyzed ring-opening assay is used.

Methodology:

  • Dissolve PCPK derivative (0.1 mmol) in MeOH-d4 (0.5 mL) in an NMR tube.

  • Record t=0 1H NMR spectrum.

  • Add p-Toluenesulfonic acid (pTsOH, 0.1 eq).

  • Incubate at 40°C.

  • Record spectra at 1h, 4h, and 24h intervals.

  • Data Analysis: Measure the integration loss of cyclopropyl protons (multiplets at ~1.0-2.5 ppm) and appearance of alkene signals (5.0-6.5 ppm) or methoxy-adduct signals. Calculate

    
     (pseudo-first-order rate constant).
    

Key Data Summary

Table 1: Electronic Effect on PCPK Reactivity (Hypothetical Normalized Data) Note: Data represents relative rates of ring opening under acid catalysis (Protocol B).

CompoundPhenyl Substituent (R)

(Hammett)
Relative Reactivity (

)
Interpretation
1a H (Unsubstituted)0.001.0Baseline reference.
1b 4-OMe-0.270.3Stabilized. EDG reduces carbonyl electrophilicity.
1c 4-Cl+0.232.1Activated. Mild activation of ring opening.
1d 4-NO2+0.7815.4Highly Reactive. Rapid ring opening; potential toxicity.
1e 4-CF3+0.548.2Balanced. Good activation without nitro-group liability.

References

  • LSD1 Inhibition & Scaffold Utility

    • Title: Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective.
    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Chemical Reactivity & Mechanism

    • Title: Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Synthesis Protocol (Corey-Chaykovsky)

    • Title: Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent).
    • Source: Organic Syntheses.
    • URL:[Link]

  • Bioisosterism & Drug Design

    • Title: The Cyclopropyl Group in Medicinal Chemistry: A Review.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

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Methodological & Application

Application Notes and Protocols for the Enantioselective Cyclopropanation of Bromo-Styrenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Chiral Brominated Cyclopropyl Scaffolds

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its incorporation into molecular architectures can profoundly influence pharmacological properties by enhancing potency, improving metabolic stability, and fine-tuning solubility and bioavailability.[3] When functionalized with a bromo-styrenyl group, the resulting chiral cyclopropane becomes a versatile synthetic intermediate, primed for further elaboration through a host of cross-coupling methodologies. This unique combination of a stereochemically rich, rigid core and a synthetically tractable handle makes enantiomerically pure bromo-styrenyl cyclopropanes highly sought-after building blocks in the synthesis of complex pharmaceutical agents.

This guide provides an in-depth exploration of a robust protocol for the enantioselective cyclopropanation of bromo-styrenes, focusing on a state-of-the-art cobalt-catalyzed metalloradical approach. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and present data to underscore the method's efficacy across different bromo-styrene isomers.

Mechanistic Insights: A Departure from Traditional Pathways

Transition metal-catalyzed cyclopropanation reactions traditionally proceed via the formation of a metal-carbene intermediate from a diazo compound.[4] While rhodium and copper complexes are workhorses in this field, often operating through concerted or stepwise pathways involving electrophilic carbene species, cobalt-porphyrin complexes have emerged as powerful catalysts that can operate through a distinct radical mechanism.[4] This metalloradical pathway offers unique advantages, particularly in terms of functional group tolerance and the ability to effectively cyclopropanate a broad range of styrenes, including those bearing halogen substituents.

The catalytic cycle, as proposed for cobalt(II)-porphyrin catalyzed cyclopropanations, is initiated by the reaction of the Co(II) complex with a diazo reagent, generated in situ from a sulfonylhydrazone precursor. This leads to the formation of a cobalt(III)-carbene radical intermediate. The alkene then adds to this intermediate in a stepwise manner, forming a carbon-centered radical which subsequently undergoes ring closure to furnish the cyclopropane product and regenerate the active Co(II) catalyst. This radical-mediated pathway is often less sensitive to the electronic nature of the alkene, allowing for efficient cyclopropanation of both electron-rich and electron-deficient styrenes.[4]

Cobalt-Catalyzed Radical Cyclopropanation Co(II)P Co(II)-Porphyrin (Active Catalyst) Co(III)CR Co(III)-Carbene Radical Intermediate Co(II)P->Co(III)CR + R-CHN2 - N2 Diazo R-CHN2 (Diazo Reagent) Radical_Intermediate Cobalt-Alkyl Radical Intermediate Co(III)CR->Radical_Intermediate + Ar-CH=CH2 Styrene Ar-CH=CH2 (Bromo-Styrene) Radical_Intermediate->Co(II)P Ring Closure Cyclopropane Chiral Cyclopropane Product Radical_Intermediate->Cyclopropane N2 N2

Figure 1: Proposed catalytic cycle for the cobalt-porphyrin catalyzed radical cyclopropanation.

Featured Protocol: Cobalt-Porphyrin Catalyzed Asymmetric Radical Cyclopropanation of Bromo-Styrenes

This protocol is adapted from the highly effective method developed by Zhang and co-workers, which demonstrates excellent control of both diastereoselectivity and enantioselectivity for a wide range of styrenes, including halogenated derivatives.[4] The reaction utilizes an in situ generated diazo reagent from a sulfonylhydrazone precursor, enhancing the safety and practicality of the procedure.

Materials and Reagents:
  • Catalyst: [Co(P3)], where P3 is a D2-symmetric chiral porphyrin ligand (e.g., [Co(3,5-DitBu-Xu(2'-Naph)Phyrin)]).

  • Bromo-Styrene: 4-bromostyrene, 3-bromostyrene, or 2-bromostyrene.

  • Diazo Precursor: Benzaldehyde tosylhydrazone derivative (e.g., 2-methoxybenzaldehyde tosylhydrazone for enhanced stereoselectivity).

  • Base: Cesium carbonate (Cs₂CO₃).

  • Solvent: Methanol (MeOH).

  • Inert Atmosphere: Nitrogen or Argon.

Experimental Workflow:

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification cluster_Analysis Analysis Setup 1. Add Co(II)-Porphyrin catalyst, bromo-styrene, diazo precursor, and Cs2CO3 to a dried flask. Inert 2. Purge the flask with an inert gas (N2 or Ar). Setup->Inert Solvent 3. Add anhydrous methanol via syringe. Inert->Solvent Stir 4. Stir the reaction mixture at the specified temperature (e.g., room temperature). Solvent->Stir Monitor 5. Monitor the reaction progress by TLC or LC-MS. Stir->Monitor Quench 6. Upon completion, concentrate the reaction mixture. Monitor->Quench Extract 7. Purify the crude product by flash column chromatography. Quench->Extract Characterize 8. Characterize the product (NMR, HRMS). Extract->Characterize Chiral_HPLC 9. Determine diastereomeric ratio (dr) by 1H NMR and enantiomeric excess (ee) by chiral HPLC. Characterize->Chiral_HPLC

Figure 2: General experimental workflow for the cobalt-catalyzed cyclopropanation.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the Co(II)-porphyrin catalyst (0.001 mmol, 1 mol%), the corresponding bromo-styrene (1.5 equiv.), the benzaldehyde tosylhydrazone precursor (0.1 mmol, 1.0 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add anhydrous methanol (0.6 mL) to the reaction mixture via a syringe.

  • Reaction: Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diazo precursor is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired chiral brominated cyclopropane.

  • Analysis: Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR analysis and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data and Performance

The cobalt-catalyzed metalloradical cyclopropanation demonstrates high efficiency and stereoselectivity for various bromo-styrene isomers. The following table summarizes the performance of this protocol.

EntryBromo-Styrene SubstrateProduct Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
14-Bromostyrene85>95:598
23-Bromostyrene82>95:598
32-Bromostyrene75>95:597
Data adapted from Zhang, X. P., et al. (2017).[4]

The data clearly indicate that the position of the bromine substituent on the styrene ring has a minor impact on the excellent enantioselectivity and diastereoselectivity of the reaction, although a slight decrease in yield is observed with the sterically more hindered ortho-bromo-styrene.[4] The consistent high performance across all isomers underscores the robustness and wide applicability of this protocol for accessing these valuable chiral building blocks.

Concluding Remarks

The enantioselective cyclopropanation of bromo-styrenes presents a powerful strategy for the synthesis of versatile chiral intermediates in drug discovery and development. The featured cobalt-porphyrin catalyzed metalloradical protocol offers a practical, safe, and highly efficient solution, delivering the desired products in high yields and with exceptional levels of stereocontrol. The mild reaction conditions and tolerance to the halogen substituent make this method a valuable tool for synthetic and medicinal chemists. Further exploration of other catalytic systems, such as those based on rhodium and copper, may offer complementary selectivities and should be considered in the context of specific synthetic goals.

References

  • Davies, H. M. L., & Venkataramani, C. (2003). Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers. Organic Letters, 5(9), 1403–1406. [Link]

  • Zhu, S., et al. (2017). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society, 139(1), 199-202. [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Ren, X., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(9), 8533-8540. [Link]

  • Davies, H. M. L., & Lian, Y. (2020). Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. Nature Reviews Chemistry, 4(10), 546-558. [Link]

  • Davies, H. M. L., & Venkataramani, C. (2003). 128. Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers. The Davies Group. [Link]

  • Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Angewandte Chemie International Edition, 48(16), 2929-2931. [Link]

  • Zhang, X. P., et al. (2005). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 70(18), 7173-7181. [Link]

  • Melchiorre, P., et al. (2017). A Stereoconvergent Cyclopropanation Reaction of Styrenes. Angewandte Chemie International Edition, 56(6), 1610-1613. [Link]

  • Zhang, X. P., et al. (2007). Bromoporphyrins as Versatile Synthons for Modular Construction of Chiral Porphyrins: Cobalt-Catalyzed Highly Enantioselective and Diastereoselective Cyclopropanation. Journal of the American Chemical Society, 129(29), 9119-9127. [Link]

  • Fasan, R., et al. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(8), 2412-2416. [Link]

  • Davies, H. M. L., & Long, M. S. (2005). Dirhodium(II) Tetra(N-(dodecylbenzenesulfonyl)prolinate) Catalyzed Enantioselective Cyclopropenation of Alkynes. Organic Letters, 7(23), 5143–5146. [Link]

  • Furuta, H., et al. (2022). A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. International Journal of Molecular Sciences, 23(21), 12984. [Link]

  • Furuta, H., et al. (2001). Cobalt carbaporphyrin-catalyzed cyclopropanation. Chemical Communications, (16), 1516-1517. [Link]

  • Davies, H. M. L., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2844-2850. [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. Journal of the American Chemical Society, 127(1), 32-33. [Link]

  • Wang, J., et al. (2018). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes. Chemical Communications, 54(71), 9953-9956. [Link]

  • Davies, H. M. L., et al. (2013). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organometallics, 32(15), 4121-4124. [Link]

  • Bolm, C., et al. (1998). Enantioselective Catalytic Cyclopropanation of Styrenes by Copper Complexes with Chiral Pinene--bipyridine Ligands. European Journal of Inorganic Chemistry, 1998(12), 2055-2061. [Link]

  • Wang, J., et al. (2021). Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Organic Letters, 23(4), 1285–1290. [Link]

  • Furuta, H., et al. (2022). A plausible reaction mechanism for cyclopropanation reaction of styrene with EDA by cobalt porphyrin catalysts. ResearchGate. [Link]

  • Davies, H. M. L. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]

  • Davies, H. M. L., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 10(3), 1963-1970. [Link]

  • Fraile, J. M., Mayoral, J. A., & Reiser, O. (Eds.). (2010). Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • Uyeda, C., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9348-9353. [Link]

  • O'Brien, P., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications, 13(1), 6092. [Link]

  • Charette, A. B. (2016). Charette Asymmetric Cyclopropanation. Chem-Station. [Link]

  • Ye, L. W., et al. (2024). Asymmetric Büchner and arene cyclopropanation reactions. ResearchGate. [Link]

  • Uyeda, C., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]

  • Arnold, F. H., et al. (2022). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 144(37), 17026-17032. [Link]

  • Fasan, R., et al. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Chemical Science, 13(24), 7247-7254. [Link]

  • Gade, L. H., et al. (2005). Catalytic asymmetric cyclopropanation at a chiral platform. Organic & Biomolecular Chemistry, 3(11), 2126-2128. [Link]

  • Zhang, X. P., et al. (2003). Diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by cobalt porphyrins. The Journal of Organic Chemistry, 68(21), 8179-8184. [Link]

  • Gevorgyan, V., et al. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(7), 1892–1895. [Link]

  • Knight, D. W., et al. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 7(17), 3537-3548. [Link]

  • Ye, L. W., et al. (2024). Asymmetric Büchner reaction and arene cyclopropanation via copper-catalyzed controllable cyclization of diynes. Nature Communications, 15(1), 8963. [Link]

  • Evans, P. A., & Le, P. (2015). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 137(29), 9271-9274. [Link]

  • Lesma, G., et al. (2007). Enantioselective copper-catalyzed cyclopropanation of styrene by means of chiral bispidine ligands. Tetrahedron: Asymmetry, 18(5), 621-626. [Link]

  • Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Peterson, Y. K., & Moses, J. E. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323-8346. [Link]

Sources

Buchwald-Hartwig amination of 3-bromophenyl cyclopropyl intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Buchwald-Hartwig Amination of 3-Bromophenyl Cyclopropyl Intermediates

Executive Summary

The 3-cyclopropylphenyl moiety is a privileged pharmacophore in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., mimicking hydrophobic pockets while retaining metabolic stability). However, installing amine functionality on this scaffold via Buchwald-Hartwig cross-coupling presents a specific set of challenges: ensuring chemoselectivity in the presence of the strained cyclopropyl ring and overcoming the subtle electronic donation of the cyclopropyl group which can retard oxidative addition.

This guide provides a validated, self-consistent protocol for the amination of 3-bromophenyl cyclopropanes. It prioritizes the use of Palladacycle Precatalysts (G3/G4) to ensure rapid active species generation, minimizing thermal stress and preserving the cyclopropyl integrity.

Mechanistic Insight & Causality

To design a robust protocol, we must understand the interaction between the catalytic cycle and the substrate's specific properties.

  • Substrate Electronics: The cyclopropyl group is a weak

    
    -donor. In a 3-bromo (meta) configuration, it slightly increases the electron density of the arene compared to an unsubstituted phenyl ring. This makes the Oxidative Addition  step (Pd(0) 
    
    
    
    Pd(II)) slightly slower than with electron-deficient aryl halides. Implication: We require electron-rich, bulky phosphine ligands to accelerate this step.
  • Cyclopropyl Stability: While generally stable to Pd(0)/Pd(II) cycles, cyclopropyl rings are vulnerable to:

    • Radical Pathways: Single Electron Transfer (SET) mechanisms can trigger ring opening. Implication: Avoid conditions prone to SET (e.g., certain Ni-catalysts or photo-redox); stick to standard two-electron Pd pathways.

    • Lewis Acidity: Strong Lewis acids can activate the ring. Implication: Use neutral or basic conditions; avoid cationic Pd pathways if possible.

Figure 1: Catalytic Cycle & Risk Analysis

G cluster_risk Critical Control Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich arenes) Pd0->OxAdd + 3-Br-Ph-Cyc Complex1 L-Pd(II)-Ar(Cyc)-Br OxAdd->Complex1 BaseStep Base Coordination (NaOtBu or Cs2CO3) Complex1->BaseStep TransMet Amine Binding & Deprotonation BaseStep->TransMet + HNR2 RedElim Reductive Elimination (C-N Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Product (Intact Cyclopropyl Ring) RedElim->Product

Caption: The Pd(0)/Pd(II) cycle. The electron-donating nature of the cyclopropyl group makes Oxidative Addition the critical control point, requiring electron-rich ligands like RuPhos or BrettPhos.

Strategic Protocol Matrix

Do not use a "one size fits all" approach. Select the system based on your amine partner and functional group tolerance.

Table 1: Reaction System Selection Guide

VariableSystem A: The "Workhorse" System B: The "Gentle Giant"
Application Simple secondary amines, stable substrates.Primary amines, base-sensitive groups (esters, nitriles).
Ligand RuPhos BrettPhos
Precatalyst RuPhos Pd G4BrettPhos Pd G4
Base NaOtBu (Sodium tert-butoxide)Cs₂CO₃ (Cesium Carbonate)
Solvent Toluene or THF1,4-Dioxane or t-Amyl Alcohol
Temp 80 °C - 100 °C90 °C - 110 °C
Why? NaOtBu is fast but basic. RuPhos is excellent for 2° amines.Carbonate is milder. BrettPhos prevents mono-arylation side reactions in 1° amines.

Detailed Experimental Protocol (System B)

This protocol describes the coupling of 3-bromophenyl cyclopropane with a primary amine (e.g., benzylamine or an aliphatic amine) using System B . This is the most challenging scenario due to the potential for double arylation and functional group sensitivity.

Reagents & Equipment
  • Substrate: 1.0 equiv 3-bromophenyl cyclopropane.

  • Amine: 1.2 equiv Primary Amine.

  • Catalyst: 2.0 mol% BrettPhos Pd G4 (CAS: 1599466-81-5).

    • Note: Using G4 precatalyst eliminates the induction period and ensures exact Pd:L stoichiometry.

  • Base: 2.0 equiv Cs₂CO₃ (anhydrous, granular).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold).

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a reaction vial (equipped with a magnetic stir bar) under vacuum and backfill with Argon. Allow to cool.

  • Solids Addition: Under a positive pressure of Argon, add:

    • BrettPhos Pd G4 (0.02 equiv).

    • Cs₂CO₃ (2.0 equiv).

    • If the amine is a solid, add it here (1.2 equiv).

  • Liquids Addition:

    • Add the 3-bromophenyl cyclopropane (1.0 equiv) via syringe.

    • If the amine is a liquid, add it here (1.2 equiv).

    • Add anhydrous 1,4-Dioxane via syringe to reach 0.2 M concentration.

  • Degassing (Crucial): Do not skip. Sparge the solution with Argon for 5 minutes (submerge a needle into the solvent with a vent needle in the septum).

    • Why: Oxygen poisons the Pd(0) species and promotes homocoupling.

  • Reaction: Seal the vial and heat to 100 °C in a heating block. Stir vigorously (800+ rpm).

    • Note: The granular Cs₂CO₃ requires high shear mixing to maintain heterogeneous surface area.

  • Monitoring: Monitor by UPLC/LC-MS at 2 hours.

    • Success Criteria: Disappearance of bromide. Retention of cyclopropyl mass (+40 Da vs. ring-opened propyl chain).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a pad of Celite (removes Pd black and salts).

    • Concentrate filtrate.[2]

    • Purify via Flash Chromatography (typically Hexane/EtOAc).

Troubleshooting & Optimization Logic

If the standard protocol fails, use this logic tree to diagnose the failure mode.

Figure 2: Optimization Decision Tree

Optimization Start Reaction Failed / Low Yield Check1 Is SM remaining? Start->Check1 Check2 Is Product Dehalogenated (Ar-H)? Check1->Check2 No (Consumed) Action1 Catalyst Dead. 1. Increase Temp 2. Switch to XPhos Check1->Action1 Yes (Stalled) Action2 Protodehalogenation. 1. Dry Solvent better 2. Switch to t-Amyl Alcohol Check2->Action2 Yes (Ar-H found) Action3 Cyclopropyl Ring Open? Check2->Action3 No Action4 Radical Pathway Active. Add radical scavenger (BHT) or lower temp. Action3->Action4 Yes (Linear alkyl found)

Caption: Diagnostic workflow. Dehalogenation (Ar-H) usually indicates moisture or solvent issues (hydride source). Stalled reaction indicates catalyst deactivation.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Journal of the American Chemical Society.

  • Gagnon, A., et al. (2019). "Compatibility of Cyclopropyl Groups in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry. (General reference on cyclopropyl stability in cross-coupling).

Sources

Solvent selection for 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Strategic Solvent Selection for the Solubility of 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone: A Thermodynamic and Practical Approach

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The successful development of an active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties, with solubility being a paramount parameter.[1][2] Poor solubility can severely hinder bioavailability and create significant challenges in formulation, purification, and manufacturing.[3][4][5] This document provides a comprehensive guide to selecting an optimal solvent system for this compound, a molecule of interest in contemporary drug discovery.

The molecular structure of this compound presents a unique challenge. It possesses a lipophilic 3-bromophenyl group and a relatively rigid cyclopropyl ring, contrasted with the polar ethanone (ketone) moiety. This amphiphilic nature suggests that its solubility will be highly sensitive to the specific intermolecular forces established with the solvent. A strategic approach to solvent selection is therefore not merely a matter of trial and error but a reasoned process based on thermodynamic principles and practical considerations.[6][7] The goal is to identify a solvent or solvent system that not only maximizes solubility for processes like crystallization and formulation but also adheres to safety, environmental, and regulatory standards.[8][9][10][11]

Theoretical Framework for Solvent Selection

The guiding principle of solubility is "like dissolves like."[6] This means a solute will dissolve best in a solvent that shares similar intermolecular interaction potentials. For this compound, the key interactions to consider are:

  • Van der Waals / Dispersion Forces: Predominantly associated with the nonpolar bromophenyl and cyclopropyl groups.

  • Dipole-Dipole Interactions: Arising from the polar C=O bond in the ethanone group.

  • Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor.

A successful solvent will establish a favorable balance of these interactions, overcoming the solute-solute forces within the crystal lattice.[7][12]

Hansen Solubility Parameters (HSP)

A powerful semi-empirical tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[13][14] It deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[15][16] The principle is that substances with similar HSP values (i.e., a small "distance" in 3D Hansen space) are likely to be miscible.[15] While determining the precise HSP values for a novel compound requires experimentation, estimating them based on its structural fragments can guide the initial solvent screen.[16][17]

Solvent Classification and Rationale

Solvents should be selected from various classes to probe the full range of possible intermolecular interactions. A well-designed screen will include:

  • Protic Solvents: (e.g., Alcohols) - Capable of donating hydrogen bonds.

  • Aprotic Polar Solvents: (e.g., Ketones, Esters, Acetonitrile) - Possess dipoles and can accept hydrogen bonds but cannot donate them.

  • Aprotic Nonpolar Solvents: (e.g., Alkanes, Aromatic Hydrocarbons) - Primarily interact through dispersion forces.

The choice of solvents must also be guided by regulatory and safety frameworks, such as the International Council for Harmonisation (ICH) Q3C guidelines, which classify residual solvents based on their toxicity.[8][9][10][11][18] Class 3 solvents (low toxic potential) are preferred, while Class 2 solvents should be limited, and Class 1 solvents (carcinogenic) should be avoided.[9][11]

Workflow for Solvent Selection

A systematic, multi-stage approach ensures efficient and robust solvent selection, minimizing API consumption, especially in early development.[3]

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Process & Safety Assessment A Theoretical Analysis (HSP Estimation, Structural Assessment) B Solvent Shortlisting (Diverse Classes, ICH Q3C) A->B C Small-Scale Kinetic Solubility Assay B->C D Rank Promising Solvents (Based on Phase 1) C->D E Thermodynamic Solubility (Shake-Flask Method) D->E F Characterize Solid State (PXRD, DSC, TGA) E->F G Evaluate Top Candidates for: - Crystallization Propensity - Impurity Purging - Safety & Environmental Impact - Cost & Scalability F->G H Final Solvent Selection & Optimization G->H

Caption: A multi-phase workflow for systematic solvent selection.

Experimental Protocols

Safety Precaution: All work with organic solvents must be conducted in a certified chemical fume hood.[19][20] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves, is mandatory.[19][21] Review the Safety Data Sheet (SDS) for each solvent before use.[21]

Protocol 1: High-Throughput Kinetic Solubility Screening

Objective: To rapidly assess the approximate solubility of the compound in a wide range of solvents to identify promising candidates. This method is fast but may overestimate true equilibrium solubility.[22][23]

Materials:

  • This compound

  • Stock solution of the compound in Dimethyl Sulfoxide (DMSO) (e.g., 10 mg/mL)

  • 96-well microtiter plates (UV-transparent)

  • Selected solvents (see Table 1)

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of nephelometry or turbidimetry

Method:

  • Solvent Plate Preparation: Dispense 198 µL of each test solvent into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This introduces a small amount of a co-solvent and initiates precipitation of the compound in non-solubilizing systems.

  • Incubation: Seal the plate and shake at a controlled temperature (e.g., 25 °C) for 2 hours to allow the system to approach equilibrium.

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader. Higher readings indicate lower solubility (more precipitation).

  • Analysis: Rank solvents based on the lowest turbidity/nephelometry signal. These are the lead candidates for further study.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

Objective: To accurately determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium. This is considered the "gold standard" method.[23][24][25]

Materials:

  • This compound (solid)

  • Top-ranked solvents from Protocol 1

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.

Method:

  • Sample Preparation: Add an excess amount of the solid compound to a vial (ensure solid remains after equilibration). For example, add ~20 mg of solid to 2 mL of the test solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for at least 24-48 hours. It is crucial to ensure equilibrium is reached; this can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[24][26]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed analysis vial.[27] This step is critical to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase and analyze its concentration using a pre-validated HPLC method.[5]

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

Data Presentation and Interpretation

All quantitative data should be systematically organized for clear comparison.

Table 1: Suggested Solvents for Initial Screening

Class Solvent ICH Class Boiling Point (°C) Polarity Index H-Bonding
Protic Methanol 2 65 5.1 Donor & Acceptor
Ethanol 3 78 4.3 Donor & Acceptor
Isopropanol 3 82 3.9 Donor & Acceptor
Aprotic Polar Acetone 3 56 5.1 Acceptor
Acetonitrile 2 82 5.8 Acceptor
Ethyl Acetate 3 77 4.4 Acceptor
Tetrahydrofuran (THF) 2 66 4.0 Acceptor
Dichloromethane (DCM) 2 40 3.1 Weak Acceptor
Aprotic Nonpolar Toluene 2 111 2.4 None

| | Heptane | 3 | 98 | 0.1 | None |

Table 2: Template for Thermodynamic Solubility Results (at 25 °C)

Solvent Solubility (mg/mL) Solubility (mol/L) Observations (e.g., Crystal Form)
Solvent A Value ± SD Value ± SD e.g., Needles, Plates
Solvent B Value ± SD Value ± SD e.g., Amorphous solid

| Solvent C | Value ± SD | Value ± SD | e.g., No change |

Interpretation: The ideal solvent for crystallization is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[28] For formulation, a solvent that provides high solubility at the desired processing temperature is preferred. The solid phase post-equilibration should be analyzed (e.g., by PXRD) to check for polymorphism or solvate formation, as the solvent can influence the resulting crystal form.[3][29]

Conclusion

The selection of an appropriate solvent for this compound is a critical step that impacts the entire drug development pipeline. By employing a structured workflow that combines theoretical predictions with systematic experimental validation—from rapid kinetic screening to precise thermodynamic measurements—researchers can make data-driven decisions. This approach not only identifies solvents that provide optimal solubility but also ensures that choices are aligned with critical safety, environmental, and scalability requirements, ultimately accelerating the path to a viable drug product.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from the European Medicines Agency website.
  • Gallicchio, E., & Levy, R. M. (2011). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Gervasi, M. F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Therapeutic Goods Administration. (2018). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Technobis Crystallization Systems. (2021). Solvent selection for process development.
  • Pal, T., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.
  • Verheyen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Shimadzu. (2021). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6).
  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • APC Ltd. (2020).
  • Resene. (n.d.). Organic solvents - hazards, first aid, safe use.
  • Florida State University. (n.d.). Organic Solvents. Environmental Health and Safety.
  • Gani, R., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • MIT OpenCourseWare. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube.
  • Fountainhead Press. (n.d.).
  • SlideShare. (n.d.). Solubility experimental methods.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Lund University. (2007).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Hansen, C. M. (n.d.). The Handbook - Hansen Solubility Parameters.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • iFormulate. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube.
  • Sentry Air Systems, Inc. (2011). Reducing Exposure to Hazardous Organic Solvents.
  • University of Rochester. (n.d.).
  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • KTA University. (n.d.). Effects of Organic Solvent Exposure on Humans.
  • Wikipedia. (n.d.). Solubility.
  • Pharma Excipients. (2025).
  • CCDC. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.
  • iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Hansen, C. M. (Ed.). (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • De Visscher, A., & Heugebaert, T. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW. International Journal of Pharmaceutical Sciences and Research.

Sources

Application Notes & Protocols: A Detailed Guide to the Friedel-Crafts Acylation of Bromobenzene with Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (4-bromophenyl)(cyclopropyl)methanone via the Friedel-Crafts acylation of bromobenzene with cyclopropanecarbonyl chloride. Aryl ketones are pivotal intermediates in medicinal chemistry and materials science, and this protocol offers a robust methodology for their preparation. We will delve into the underlying mechanistic principles, provide a detailed, field-tested experimental protocol, and offer insights into potential challenges and side reactions. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively. The final product, (4-bromophenyl)(cyclopropyl)methanone, is a valuable building block for more complex molecular architectures.[1][2]

Introduction and Scientific Rationale

The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool for forming carbon-carbon bonds to an aromatic ring.[3] This electrophilic aromatic substitution reaction introduces an acyl group (R-C=O) onto an arene, typically using an acyl chloride or anhydride and a strong Lewis acid catalyst.[4][5][6] The resulting aryl ketones are significantly more stable and less prone to the rearrangements and poly-substitution issues that often plague the related Friedel-Crafts alkylation.[5][7][8]

In this application, we focus on the acylation of bromobenzene, a moderately deactivated aromatic ring. The bromine substituent, while electron-withdrawing inductively, possesses lone pairs that can donate into the ring through resonance. This duality makes it a deactivating yet ortho, para-directing group.[9] The reaction with cyclopropanecarbonyl chloride is of particular interest due to the unique electronic and steric properties of the cyclopropyl group, a motif frequently incorporated into pharmacologically active compounds to modulate their metabolic stability and binding affinity.

The primary objective is the regioselective synthesis of the para-substituted product, (4-bromophenyl)(cyclopropyl)methanone, which is favored over the ortho isomer due to reduced steric hindrance.

Reaction Mechanism and Directing Effects

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[4][10] Understanding these steps is critical for optimizing reaction conditions and anticipating potential outcomes.

  • Generation of the Acylium Ion: The reaction initiates with the coordination of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen and the halogen of the cyclopropanecarbonyl chloride. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[5][7][10]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.

  • Regioselectivity: The bromine atom on the benzene ring directs the incoming acyl group primarily to the para position, with a smaller amount of the ortho isomer being formed. The bulky nature of the acylium-catalyst complex and the bromine atom sterically disfavors substitution at the adjacent ortho position.

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[4]

  • Catalyst Complexation: A crucial distinction of acylation is that the ketone product is a Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[3] This complex deactivates the product against further acylation, effectively preventing polyacylation.[5][6] However, it also means that a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during aqueous workup to release the final ketone product.[3]

G cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation RCOCl Cyclopropanecarbonyl Chloride Complex1 Intermediate Complex RCOCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) [R-C≡O]⁺ Complex1->Acylium Forms AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Arene Bromobenzene Sigma Sigma Complex (Arenium Ion) Arene->Sigma + Acylium Ion Product_Complex Ketone-AlCl₃ Complex Sigma->Product_Complex - H⁺ (via [AlCl₄]⁻) Regenerates AlCl₃ Final_Product (4-bromophenyl)(cyclopropyl)methanone Product_Complex->Final_Product Aqueous Workup

Caption: Workflow of the Friedel-Crafts Acylation Mechanism.

Detailed Experimental Protocol

This protocol is designed for a ~0.05 mole scale reaction. Adjustments may be necessary for different scales.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaAmount (Equivalents)Notes
Bromobenzene108-86-1C₆H₅Br7.85 g (1.0 eq)Anhydrous grade recommended.
Cyclopropanecarbonyl chloride4023-34-1C₄H₅ClO5.75 g (1.1 eq)Handle in fume hood.
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0AlCl₃7.33 g (1.1 eq)Highly hygroscopic. Handle quickly.
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂~100 mLUse a dry, inert solvent.
Concentrated Hydrochloric Acid (HCl)7647-01-0HCl~20 mLFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃As neededFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄As neededFor drying organic phase.
IceN/AH₂O~50 gFor quenching.

3.2. Safety Precautions

  • General: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Aluminum Chloride (AlCl₃): Highly corrosive and water-sensitive. It reacts violently with water, releasing heat and toxic HCl gas. Avoid inhalation of dust.[11]

  • Cyclopropanecarbonyl Chloride: Corrosive and a lachrymator. Handle with extreme care.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

  • Quenching: The workup procedure is highly exothermic and releases HCl gas. Perform the quenching step slowly and carefully.

3.3. Step-by-Step Procedure

  • Glassware and Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature under an inert atmosphere.

  • Reaction Initiation: To the reaction flask, add anhydrous aluminum chloride (7.33 g) followed by 50 mL of anhydrous dichloromethane. Begin stirring to form a suspension. Cool the flask to 0 °C using an ice/water bath.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of cyclopropanecarbonyl chloride (5.75 g) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The mixture may change color.

  • Bromobenzene Addition: After the acyl chloride addition is complete, add a solution of bromobenzene (7.85 g) in 30 mL of anhydrous dichloromethane to the dropping funnel. Add the bromobenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (bromobenzene) is consumed (typically 2-4 hours).

  • Quenching and Workup:

    • Prepare a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl.

    • CAUTION: Exothermic reaction and gas evolution. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

    • Transfer the quenched mixture to a separatory funnel. Collect the lower organic layer.

    • Extract the aqueous layer with an additional 20 mL of dichloromethane.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with 2 x 30 mL of water, 2 x 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Final Product Isolation: The crude product will be a solid or oil. Purify by either recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel to obtain the pure (4-bromophenyl)(cyclopropyl)methanone.[1]

Troubleshooting and Side Reactions

While the Friedel-Crafts acylation is generally a reliable reaction, certain issues can arise.

  • Low Yield: This is often due to moisture contamination, which deactivates the AlCl₃ catalyst.[12] Ensure all glassware is rigorously dried and anhydrous reagents are used. Using slightly more than a stoichiometric equivalent of AlCl₃ can sometimes compensate for minor moisture ingress.

  • Formation of ortho-isomer: While the para product is major, some formation of the ortho-acylated product is possible. Slower addition of reagents at a controlled low temperature can often improve the para selectivity. Purification by chromatography will be necessary to separate the isomers.

  • Incomplete Reaction: If the reaction stalls, it may be due to insufficient catalyst or poor reagent quality. Ensure the AlCl₃ is fresh and has been handled to minimize exposure to air.

G cluster_0 Major Pathway cluster_1 Minor Pathway Reactants Bromobenzene + Cyclopropyl Acylium Ion Para_Attack Attack at para-position Reactants->Para_Attack Favored Ortho_Attack Attack at ortho-position (Sterically Hindered) Reactants->Ortho_Attack Disfavored Para_Product (4-bromophenyl)(cyclopropyl)methanone (Major Product) Para_Attack->Para_Product Ortho_Product (2-bromophenyl)(cyclopropyl)methanone (Minor Byproduct) Ortho_Attack->Ortho_Product

Caption: Major and minor reaction pathways in the acylation of bromobenzene.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • StudyMind. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Reaction Mechanism. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4-BROMOPHENYL)(CYCLOPROPYL)METHANONE | CAS 6952-89-2. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. Retrieved from [Link]

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Troubleshooting & Optimization

Purification of 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone from cis-isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center response, designed for immediate application in a research or drug development setting.

Ticket ID: PUR-CPK-3Br-001 Topic: Purification of 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone from cis-isomer Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The Challenge: You are synthesizing This compound (Target). The primary impurity in cyclopropanation reactions (e.g., Corey-Chaykovsky or metal-catalyzed carbene transfer) is the cis-diastereomer (1R,2S or 1S,2R).

Unlike alkenes, where trans isomers are often significantly more stable and easier to crystallize, cyclopropyl ketones present unique challenges due to ring strain (I-strain) and specific coupling constants that defy standard "alkene rules."

Diagnostic: Confirming the Impurity

Before initiating purification, confirm the presence and ratio of the cis-isomer using 1H NMR. Do not apply alkene coupling rules.

FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)Scientific Rationale
Vicinal Coupling (

)
4 – 6 Hz 8 – 11 Hz In cyclopropanes, the Karplus relationship dictates that

because the cis dihedral angle is

(max coupling), while trans is

(lower coupling).
Chemical Shift (

)
Ring protons often shielded (upfield)Ring protons often deshielded (downfield)Anisotropy of the carbonyl and phenyl groups affects the cis protons more strongly due to proximity.
Thermodynamics More StableLess StableSteric repulsion between the acetyl and phenyl groups is minimized in the trans configuration.

Purification Protocols

Protocol A: Selective Crystallization (Primary Method)

Best for: Crude mixtures with >60% trans-isomer content.

The trans-isomer of phenylcyclopropyl ketones generally exhibits better packing efficiency than the cis-isomer.

Reagents:

  • Solvent A: n-Heptane (or Hexanes)

  • Solvent B: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of hot Solvent B (approx. 50-60°C).

  • Precipitation: Slowly add hot Solvent A until the solution becomes slightly turbid.

    • Ratio: A typical starting ratio is 9:1 (Heptane:EtOAc).

  • Seeding: If available, add a seed crystal of the pure trans-isomer at 40°C.

  • Cooling Ramp:

    • Cool to Room Temperature (RT) over 2 hours.

    • Cool to 0-4°C for 4 hours.

    • Critical: Do not crash cool. Rapid cooling traps the cis-isomer (oil) within the crystal lattice.

  • Filtration: Filter the solids and wash with cold n-Heptane.

  • Analysis: Check the mother liquor. It should be enriched in the cis-isomer.

Protocol B: Flash Chromatography (Polishing)

Best for: Removing remaining 5-10% cis-impurity or if crystallization fails (oiling out).

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

Workflow:

  • Equilibration: Equilibrate column with 100% Hexanes.

  • Loading: Load sample as a liquid injection (dissolved in minimal DCM) or dry load on Celite.

  • Elution Gradient:

    • 0–5% EtOAc (2 CV - Column Volumes)

    • 5–15% EtOAc (10 CV)

    • Note: The trans-isomer is typically less polar (higher

      
      ) than the cis-isomer because the dipole moments of the carbonyl and phenyl groups partially cancel out in the trans geometry.
      
  • Collection: The trans-isomer elutes first. The mixed fraction follows, then the pure cis-isomer.

Troubleshooting & "The Fix" (Epimerization)

User Question: "My reaction yielded a 50:50 mixture of cis:trans. Crystallization is not working. Can I convert the cis to trans?"

Technical Response: Yes, thermodynamic equilibration is possible, but it carries the risk of ring opening or degradation. The trans-isomer is thermodynamically favored.[2]

Mechanism: Deprotonation of the cyclopropyl proton


 to the carbonyl (C1) allows the formation of a planar enolate-like intermediate (or rapid inversion), which reprotonates from the less hindered face.

Protocol C: Base-Catalyzed Epimerization Warning: Test on a small scale (100 mg) first.

  • Setup: Dissolve the mixture in dry Methanol (0.1 M concentration).

  • Base Addition: Add 0.5 equivalents of Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt).

  • Reflux: Heat to reflux (65°C) for 4–12 hours.

  • Monitoring: Monitor by HPLC/NMR every 2 hours.

    • Success: Ratio shifts towards 90:10 (trans:cis).

    • Failure: Appearance of ring-opened products (enones or methoxy-ketones).

  • Quench: Cool to RT, quench with saturated

    
    , and extract with EtOAc.
    
  • Purify: Proceed to Protocol A (Crystallization) with the enriched material.

Visual Workflows

Decision Tree for Purification

The following diagram illustrates the logical flow for processing your crude material.

PurificationStrategy Start Crude Mixture (this compound) Analyze 1. Analyze Isomer Ratio (1H NMR) Start->Analyze Decision1 Trans:Cis Ratio? Analyze->Decision1 HighTrans > 80% Trans Decision1->HighTrans MedTrans 50-80% Trans Decision1->MedTrans LowTrans < 50% Trans Decision1->LowTrans Cryst Protocol A: Selective Crystallization (Heptane/EtOAc) HighTrans->Cryst Chrom Protocol B: Flash Chromatography (Silica Gel) MedTrans->Chrom Epim Protocol C: Base-Catalyzed Epimerization (NaOMe/MeOH) LowTrans->Epim Cryst->Chrom Mother Liquor Recovery Success Pure Trans Isomer (>98% de) Cryst->Success Solids Pure Chrom->Success Epim->Analyze Re-evaluate

Caption: Decision matrix for purification based on initial isomeric purity. Prioritize crystallization for scale, chromatography for polishing.

Frequently Asked Questions (FAQ)

Q1: Why is my coupling constant (


) for the cis-isomer larger than the trans-isomer? I thought trans was always larger? 
A:  That rule applies to alkenes. In cyclopropanes, the dihedral angle for cis vicinal protons is near 

, which corresponds to the maximum on the Karplus curve (

Hz). The trans protons have a dihedral angle of

, resulting in a smaller coupling constant (

Hz). Do not confuse these systems.

Q2: Can I use chiral HPLC to separate the cis and trans isomers? A: You can, but it is inefficient. Chiral HPLC is best reserved for separating the enantiomers (e.g., (1R,2R) from (1S,2S)) after you have removed the cis-diastereomer chemically. For cis/trans separation, standard silica chromatography is usually sufficient and much cheaper.

Q3: I see a new spot on TLC after trying the epimerization (Protocol C). What is it? A: You likely opened the ring. The "homoconjugate" addition of methoxide to the cyclopropane ring is a common side reaction if the temperature is too high. This usually breaks the bond between C1 and C2, leading to an acyclic methoxy-ketone. Ensure you keep the temperature as low as possible to achieve isomerization.

References

  • Cyclopropane Coupling Constants: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Confirming for cyclopropanes).
  • Synthesis of Phenylcyclopropyl Ketones: Charette, A. B., et al. (2012). "Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one". Organic Syntheses, 89, 159-169.

  • Epimerization of Cyclopropyl Ketones: Zimmer, R., & Reissig, H. U. (2006). "Samarium Diiodide Induced Reactions of Cyclopropyl Ketones". European Journal of Organic Chemistry.

  • Ticagrelor Intermediate Purification (Analogous Chemistry): "Process for the preparation of Ticagrelor". Google Patents (EP3919497A1).

Sources

Technical Support Center: Diastereoselective Synthesis of trans-Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing trans-Diastereoselectivity in Cyclopropyl Ketone Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Core Directive

You are encountering challenges in synthesizing trans-cyclopropyl ketones with high diastereomeric ratios (dr). This is a common bottleneck in medicinal chemistry.[1] The cyclopropane ring is highly strained (~27.5 kcal/mol), and while the trans isomer is generally thermodynamically favored over the cis isomer due to steric minimization, kinetic traps often lead to poor selectivity or incorrect ring systems (e.g., epoxides).[1]

This guide provides three validated workflows to enforce trans-selectivity, moving from classical reagent-based control to modern catalytic solutions.

Module A: The Corey-Chaykovsky Protocol (Sulfur Ylides)[2]

Best For: Robust, scalable synthesis of simple trans-cyclopropyl ketones from enones.[1] The Mechanism: Thermodynamic Control via Reversibility.[1]

The Critical Distinction: Sulfonium vs. Sulfoxonium

The most common error is selecting the wrong sulfur salt.[1]

  • Sulfonium Ylides (

    
    ):  Irreversible addition.[1] Kinetically controlled.[1] Result:  Epoxides.[1][2][3][4][5]
    
  • Sulfoxonium Ylides (

    
    ):  Reversible Michael addition.[1] Thermodynamically controlled. Result: trans-Cyclopropanes.[1]
    

Because the initial Michael addition of the sulfoxonium ylide is reversible, the intermediate betaine has time to equilibrate to the lower-energy conformer (leading to trans) before the irreversible ring-closure step.[1]

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Reagent Trimethylsulfoxonium Iodide (

)
Essential for reversibility/cyclopropanation.
Base NaH (60% dispersion) or KOtBuStrong base required to deprotonate the salt.[1]
Solvent DMSO (Anhydrous)Stabilizes the ylide and facilitates solubility.[1]
Temp RT to 50°CHigher temp favors thermodynamic equilibration (trans).[1]
Atmosphere

or Ar
Ylides are moisture sensitive.[1][6]

Step-by-Step Protocol:

  • Ylide Formation: To a flame-dried flask under

    
    , add Trimethylsulfoxonium Iodide (1.2 equiv) and dry DMSO. Add NaH (1.2 equiv) portion-wise. Stir at RT for 30–60 min until evolution of 
    
    
    
    ceases and a clear solution forms (the ylide).
  • Substrate Addition: Add the enone (1.0 equiv) dissolved in minimal DMSO dropwise.

  • Reaction: Stir at 50°C for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (DMSO is difficult to remove from EtOAc).[1]
Visualization: The Selectivity Bifurcation

CoreyChaykovsky Start Enone Substrate Ylide_S Sulfonium Ylide (Kinetic) Start->Ylide_S + Me2S=CH2 Ylide_SO Sulfoxonium Ylide (Thermodynamic) Start->Ylide_SO + Me2S(O)=CH2 Betaine_S Betaine Intermediate (Irreversible Addition) Ylide_S->Betaine_S Fast, Irreversible Betaine_SO Betaine Intermediate (Reversible Addition) Ylide_SO->Betaine_SO Reversible Equilibration Epoxide Epoxide (1,2-Addition) Betaine_S->Epoxide Direct Closure Betaine_SO->Ylide_SO Retro-Michael Cyclopropane trans-Cyclopropane (1,4-Addition) Betaine_SO->Cyclopropane Thermodynamic Closure

Caption: Divergent pathways of sulfur ylides. Sulfoxonium allows equilibration, favoring the thermodynamic trans-cyclopropane.

Module B: Organocatalytic MIRC (Asymmetric)

Best For: Enantioselective synthesis where high trans-dr is also required.[1] The Mechanism: Iminium Activation + Steric Shielding.[1]

When using


-unsaturated ketones (enones), chiral amine catalysts (e.g., Jørgensen-Hayashi type) form a transient iminium ion.[1] This lowers the LUMO of the alkene (activating it) and effectively blocks one face of the molecule.[1]
Mechanism of Stereocontrol
  • Shielding: The bulky aryl groups on the catalyst shield the Re-face (typically).[1]

  • Approach: The nucleophile (e.g.,

    
    -halo enolate or ylide) attacks from the open Si-face.[1]
    
  • Closure: The subsequent intramolecular ring closure (

    
    -like) occurs in a conformation that places the bulky ketone substituent and the new ring substituent trans to each other to minimize 
    
    
    
    strain.[1]
Standard Operating Procedure (SOP)
ParameterSpecification
Catalyst Diphenylprolinol silyl ether (10–20 mol%)
Nucleophile

-Bromomalonate or

-Chloroacetophenone
Base

or

(Heterogeneous)
Solvent

or Toluene
Additive Benzoic acid (sometimes needed to accelerate iminium formation)

Step-by-Step Protocol:

  • Mix: Combine enone (1.0 equiv), catalyst (0.2 equiv), and base (1.5 equiv) in solvent.

  • Nucleophile: Add the

    
    -halo nucleophile (1.2 equiv).[1]
    
  • Stir: React at RT (or 0°C for higher ee) until consumption of enone.

  • Workup: Filter off the inorganic base and concentrate. Purify via flash chromatography.

Module C: Metal-Carbenoid Cyclopropanation

Best For: Highly functionalized ketones; avoiding basic conditions.[1] The Mechanism: Carbene Transfer.[1]

While often used for esters, diazo compounds can react with enones using specific catalysts to yield trans-cyclopropyl ketones.[1] The "Zhang Catalyst" (Co(II)-porphyrin) is the gold standard here for enforcing trans-selectivity via a radical-like mechanism that differs from the concerted Rh(II) mechanism.

Protocol: Co(II)-Porphyrin Catalysis
ParameterSpecification
Catalyst [Co(P1)] (Zhang's Porphyrin)
Reagent Diazo compound (e.g., acceptor-substituted)
Selectivity High trans and high ee

Key Insight: The Co(II) system operates via a stepwise radical mechanism.[1] The intermediate carbon-centered radical can rotate to the thermodynamically preferred trans conformation before the final bond formation (ring closure).[1]

Troubleshooting & FAQs

Q1: I am using the Corey-Chaykovsky method, but I'm isolating the epoxide.

  • Diagnosis: You likely used Trimethylsulfonium Iodide instead of Trimethylsulfoxonium Iodide .[1]

  • Fix: Check the reagent bottle. Look for the "oxo" in the name. If you used the correct reagent, your ketone carbonyl might be significantly more electrophilic than the alkene.[1] Increase the temperature to 60°C to encourage the retro-aldol step (opening the epoxide precursor) and funnel material toward the Michael acceptor.[1]

Q2: My dr is stuck at 1:1 (cis:trans).

  • Diagnosis: The reaction is under kinetic control.[1] The ring closure is happening faster than the bond rotation/equilibration.[1]

  • Fix (Method A): Switch solvent to a 1:1 mix of DMSO/THF to slow down the ionic aggregation.[1]

  • Fix (Method B): If using MIRC, increase the steric bulk of the leaving group on the nucleophile (e.g., switch from Chloro- to Bromo- or Iodo-). A better leaving group accelerates the closure, but a bulkier nucleophile might slow the initial attack, changing the rate-determining step.[1] Counter-intuitively, sometimes a poorer leaving group (Cl vs Br) improves trans-selectivity by allowing more time for equilibration before closure.[1]

Q3: The yield is low, and I see starting material.

  • Diagnosis: Reversible Michael addition is favoring the starting materials (retro-Michael).[1]

  • Fix: Use a slight excess of the ylide/nucleophile (1.5–2.0 equiv).[1] Ensure your conditions are strictly anhydrous; water quenches the ylide immediately.[1]

References

  • Corey, E. J., & Chaykovsky, M. (1965).[1][2] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1][2][7] Link

  • Aggarwal, V. K., et al. (2003).[1] Catalytic Asymmetric Synthesis of Epoxides and Aziridines.[1][4] Chemical Reviews. Link

  • Chen, Y., & Zhang, X. P. (2007).[1] Asymmetric Cyclopropanation of Electron-Deficient Olefins with Ethyl Diazoacetate Catalyzed by Chiral Cobalt(II) Porphyrin Complexes. Journal of the American Chemical Society.[1][2][7] Link

  • Marigo, M., et al. (2005).[1] Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Angewandte Chemie International Edition. (Foundational for Jørgensen-Hayashi catalyst mechanism).[1] Link

Sources

Overcoming catalyst poisoning in coupling reactions of bromo-cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Challenge of the Cyclopropyl Interface

Coupling bromo-cyclopropanes represents a unique "valley of death" in catalysis. Unlike aryl bromides, the C(sp³)–Br bond in cyclopropanes possesses significant s-character (approximating sp²), making it stronger and harder to break via oxidative addition. However, unlike typical alkyl halides, cyclopropanes cannot easily undergo


-hydride elimination due to ring strain.

The Failure Mode: The primary cause of failure is not product instability, but catalyst poisoning due to kinetic stalling . Because oxidative addition (OA) is slow, the active Pd(0) species spends too much time "idle" in solution. Without the stabilizing oxidative addition complex, the naked Pd(0) rapidly agglomerates into inactive Palladium black (heterogeneous nanoparticles).

This guide provides the diagnostic logic and protocols to maintain the active catalytic cycle and prevent this deactivation.

Diagnostic Workflow: Is it Poisoning or Instability?

Before changing ligands, use this logic flow to identify the root cause of your reaction failure.

DiagnosticTree Start Reaction Outcome Analysis CheckSM Check Starting Material (SM) Conversion Start->CheckSM LowConv Low/No Conversion (<10%) CheckSM->LowConv SM Remains Stall Stalled Conversion (e.g., stops at 40%) CheckSM->Stall SM Remains FullConv Full Conversion CheckSM->FullConv SM Consumed Poisoning DIAGNOSIS: Catalyst Poisoning/Death (Slow Oxidative Addition) LowConv->Poisoning Stall->Poisoning ProdAnalysis Analyze Byproducts FullConv->ProdAnalysis Action1 Action: Switch to Bulky/e- Rich Ligand (RuPhos, P(tBu)3) Poisoning->Action1 RingOpen Linear Alkenes Found ProdAnalysis->RingOpen HydroDehal Cyclopropane (H-substituted) Found ProdAnalysis->HydroDehal DiagRing DIAGNOSIS: Radical Ring Opening RingOpen->DiagRing DiagHydro DIAGNOSIS: Protodehalogenation (Moisture/Solvent H-abstraction) HydroDehal->DiagHydro

Figure 1: Diagnostic logic tree to distinguish between catalyst death (poisoning) and pathway deviation.

Technical Solutions & Troubleshooting

Module A: Overcoming Catalyst Poisoning (The "Stalled" Reaction)

The Mechanism: In standard couplings, the rate of Oxidative Addition (


) is fast. In bromo-cyclopropanes, 

is slow.
  • Scenario: If

    
     (rate of Pd agglomeration) > 
    
    
    
    , the catalyst precipitates as Pd black before it can react with the substrate.

The Solution: Ligand Engineering You must use ligands that are both electron-rich (to boost nucleophilicity of Pd) and bulky (to sterically protect the Pd(0) center from agglomeration).

Ligand ClassRecommended LigandWhy it Works
Dialkylbiaryl Phosphines RuPhos or XPhos The "Gold Standard." The biaryl backbone prevents Pd-Pd interaction (agglomeration), while the electron-rich phosphine accelerates the difficult oxidative addition into the C-Br bond [1].
Trialkylphosphines P(t-Bu)₃ Highly electron-rich. Good for simple substrates, but air-sensitive and can be difficult to handle.
NHC (Carbenes) Pd-PEPPSI-IPr Excellent for difficult oxidative additions. The "throw-away" pyridine ligand creates a highly active 12-electron species immediately upon heating [2].

Q: My reaction turns black immediately and yields 0%. What happened? A: "Immediate black" indicates instant catalyst decomposition.

  • Oxygen Leak: Ensure your inert manifold is rigorous.

  • Ligand Scavenging: Are you using a substrate with free amines or thiols? These can bind Pd better than your phosphine. Fix: Use a precatalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure the active species is formed correctly.

Module B: Preventing Ring Opening

The Mechanism: If the reaction proceeds via a Single Electron Transfer (SET) radical pathway rather than a concerted 2-electron oxidative addition, the cyclopropyl radical can rapidly ring-open to a linear alkene (homoallyl radical) to relieve strain [3].

Q: I see linear alkene byproducts. How do I stop this? A: You are likely operating in a "Radical Manifold."

  • Switch Base: Avoid bases that promote SET or are too harsh. Switch from

    
     to 
    
    
    
    or
    
    
    .
  • Lower Temperature: Radical ring opening has a higher activation energy than the coupling in optimized systems. Try running at 60°C–80°C instead of 100°C+.

  • Solvent: Change from Dioxane to Toluene/Water (10:1) . The biphasic system often stabilizes the concerted pathway over the radical one.

The "Robust Protocol" (Self-Validating)

This protocol uses a Buchwald G4 Precatalyst . This is superior to in-situ mixing because it guarantees a 1:1 Pd:Ligand ratio and prevents early catalyst death.

Reagents:

  • Substrate: Bromo-cyclopropane (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base:

    
     (3.0 equiv) - finely ground
    
  • Solvent: Toluene : Water (10:1 ratio) - degassed

Step-by-Step:

  • The "Dry" Mix: In a glovebox or under active Argon flow, combine the Bromo-cyclopropane, Boronic Acid, RuPhos Pd G4, and

    
     in a reaction vial.
    
    • Why: Adding solids together prevents "hot spots" of catalyst contacting solvent without substrate.

  • Solvent Prep: Sparge the Toluene/Water mixture with Argon for 15 minutes.

    • Why: Oxygen is the primary poison for the electron-rich ligands required for this difficult coupling.

  • Initiation: Add solvent via syringe. Seal the vial.

  • The "Ramp": Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Why: High agitation is crucial for the biphasic system.

  • Validation Check (1 Hour): Take a small aliquot. If the reaction mixture is pale yellow/orange , the catalyst is active. If it is clear with black precipitate , the catalyst is dead.

    • Troubleshoot: If black at 1 hour with low conversion, add 1 mol% more catalyst and ensure no air entered.

Visualizing the "Death Spiral"

This diagram illustrates the kinetic competition that determines success or failure.

CatalystCycle cluster_legend Kinetic Competition Pd0 Active Pd(0)L OA_Complex Oxidative Addition Complex (Pd-Br) Pd0->OA_Complex Slow OA (k_OA) Agglomeration Agglomeration (Pd Black) Pd0->Agglomeration If k_OA is too slow... Substrate Bromo-cyclopropane Substrate->OA_Complex Product Coupled Product OA_Complex->Product Fast Transmetalation & Red. Elim. Product->Pd0 Regeneration Inactive INACTIVE Catalyst Dead Agglomeration->Inactive Goal: Maximize k_OA to beat Agglomeration Goal: Maximize k_OA to beat Agglomeration

Figure 2: The Kinetic Competition. Success depends on the Oxidative Addition (OA) rate exceeding the rate of Palladium agglomeration.

References

  • RuPhos/XPhos Utility: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • PEPPSI Catalysts: Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Cyclopropyl Ring Opening: Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Halides. The Journal of Organic Chemistry, 75(20), 6677-6680. Link

Validation & Comparative

A Comparative Analysis of Reactivity: 3-Bromophenylcyclopropyl Ketone vs. 3-Fluorophenylcyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern organic synthesis, cyclopropyl ketones have emerged as versatile intermediates, prized for their unique combination of steric and electronic properties. The inherent ring strain of the cyclopropane moiety renders it susceptible to a variety of transformations, offering a gateway to complex molecular architectures.[1][2] The reactivity of these systems can be finely tuned by the introduction of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two such analogues: 3-bromophenylcyclopropyl ketone and 3-fluorophenylcyclopropyl ketone. By examining the nuanced electronic effects of the halogen substituents, we aim to provide a predictive framework for their behavior in key synthetic transformations, supported by established chemical principles and relevant experimental data.

The Decisive Influence of Halogen Substitution: An Electronic Perspective

The reactivity of the carbonyl group and the adjacent cyclopropane ring in 3-halophenylcyclopropyl ketones is fundamentally governed by the electronic nature of the halogen substituent. Both bromine and fluorine are electron-withdrawing groups, primarily through the inductive effect (-I). This effect stems from the electronegativity difference between the halogen and the carbon atom of the phenyl ring.

A quantitative measure of these electronic effects can be found in the Hammett substituent constants (σ). For a substituent at the meta position, these constants primarily reflect the inductive effect. The Hammett constants for 3-bromo and 3-fluoro substituents are presented in Table 1.

Table 1: Hammett Substituent Constants (σ_meta)

SubstituentHammett Constant (σ_meta)
3-Bromo+0.39
3-Fluoro+0.34

Data sourced from established compilations of Hammett constants.

Counterintuitively, while fluorine is significantly more electronegative than bromine, the Hammett constant for the 3-bromo substituent is slightly more positive. This indicates that, in the context of benzoic acid ionization from which these constants are derived, the 3-bromo group has a slightly stronger electron-withdrawing effect than the 3-fluoro group. This subtle difference can be attributed to a combination of factors including polarizability and solvation effects. However, for the purpose of predicting reactivity, both are considered moderately electron-withdrawing. This electron withdrawal has a direct impact on the electrophilicity of the carbonyl carbon and the stability of potential intermediates in various reactions.

Comparative Reactivity in Key Transformations

The subtle electronic differences between the 3-bromo and 3-fluoro substituents manifest in the relative rates and outcomes of several important reactions.

Acid-Catalyzed Ring-Opening

The acid-catalyzed ring-opening of cyclopropyl ketones is a synthetically valuable transformation that proceeds through the protonation of the carbonyl oxygen, followed by the cleavage of a cyclopropane C-C bond to form a carbocationic intermediate.[1] The stability of this intermediate is paramount to the reaction's facility.

The electron-withdrawing nature of both the 3-bromo and 3-fluoro substituents will destabilize the formation of a positive charge on the benzylic carbon. Consequently, both 3-bromophenylcyclopropyl ketone and 3-fluorophenylcyclopropyl ketone are expected to undergo acid-catalyzed ring-opening more slowly than the unsubstituted phenylcyclopropyl ketone.

Comparing the two, the slightly more electron-withdrawing character of the 3-bromo group (as suggested by its Hammett constant) would lead to a prediction of a marginally slower reaction rate for the 3-bromo derivative compared to the 3-fluoro derivative. The transition state leading to the carbocation intermediate would be slightly more destabilized by the 3-bromo substituent.

Experimental Workflow: Acid-Catalyzed Ring-Opening

sub 3-Halophenylcyclopropyl Ketone intermediate Protonated/Activated Ketone sub->intermediate Activation acid Lewis or Brønsted Acid (e.g., TMSOTf, H₂SO₄) acid->sub solvent Anhydrous Solvent (e.g., CH₂Cl₂) solvent->sub carbocation Carbocation Intermediate intermediate->carbocation Ring Opening product Ring-Opened Product carbocation->product Nucleophilic Attack nucleophile Nucleophile (e.g., H₂O, ROH) nucleophile->carbocation

Caption: Generalized workflow for acid-catalyzed ring-opening of 3-halophenylcyclopropyl ketones.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. The electron-withdrawing 3-bromo and 3-fluoro substituents will both increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to the unsubstituted analogue.

Given the slightly greater electron-withdrawing nature of the 3-bromo substituent, it is anticipated that 3-bromophenylcyclopropyl ketone will exhibit a slightly faster rate of nucleophilic addition than 3-fluorophenylcyclopropyl ketone.

Table 2: Predicted Relative Reactivity in Nucleophilic Addition

CompoundHammett Constant (σ_meta)Predicted Relative Rate of Nucleophilic Addition
3-Bromophenylcyclopropyl Ketone+0.39Faster
3-Fluorophenylcyclopropyl Ketone+0.34Slower

This prediction is based on the principle that a greater partial positive charge on the carbonyl carbon, induced by the more electron-withdrawing substituent, will lead to a lower activation energy for the attack of a nucleophile.

Signaling Pathway: Nucleophilic Addition

reactant 3-Halophenylcyclopropyl Ketone Electrophilic Carbonyl Carbon transition_state Transition State reactant:f1->transition_state nucleophile Nucleophile (e.g., Grignard, Hydride) nucleophile->transition_state intermediate Tetrahedral Intermediate (Alkoxide) transition_state->intermediate product Addition Product (Alcohol) intermediate->product Protonation workup Acidic Workup workup->intermediate

Sources

Definitive Guide: Absolute Configuration of 2-Arylcyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Absolute Configuration of 2-Arylcyclopropyl Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Chirality Checkpoint

In the synthesis of bioactive scaffolds, the 2-arylcyclopropyl ketone motif is a critical junction. It serves as the immediate precursor to clinically significant cyclopropylamines (e.g., Tranylcypromine analogs) and is a pharmacophore in its own right. However, the rigid cyclopropane ring creates a stereochemical bottleneck: determining the absolute configuration (


 vs. 

) is non-trivial due to the lack of heavy atoms in many derivatives and the often-oily nature of these ketones.

This guide moves beyond basic textbook definitions to compare the four industrial-standard methods for stereochemical assignment, ranking them by reliability, throughput, and sample requirements.

Strategic Decision Matrix

Before selecting a protocol, use this logic flow to determine the most efficient path for your specific sample.

Configuration_Decision_Tree Start Sample: 2-Arylcyclopropyl Ketone State Physical State? Start->State Solid Crystalline Solid State->Solid Yes Oil Oil / Amorphous State->Oil No XRay_Check Heavy Atom Present? (S, Cl, Br, etc.) Solid->XRay_Check Chromophore UV Active? (Aryl group present) Oil->Chromophore Deriv Method D: NMR Derivatization (Mosher's Method) Oil->Deriv No Spectroscopic Access XRay Method A: X-Ray Crystallography (Anomalous Dispersion) XRay_Check->XRay Yes CoCrystal Co-crystallization w/ Chiral Chaperone XRay_Check->CoCrystal No CoCrystal->XRay ECD Method B: ECD + TD-DFT (Electronic Circular Dichroism) Chromophore->ECD Strong UV Absorption VCD Method C: VCD + DFT (Vibrational Circular Dichroism) Chromophore->VCD Weak/No UV or Flexible

Figure 1: Decision tree for selecting the optimal absolute configuration determination method.

Comparative Analysis of Methods

The following table synthesizes experimental data regarding the reliability and resource intensity of each method.

FeatureMethod A: X-Ray Crystallography Method B: ECD + TD-DFT Method C: VCD + DFT Method D: NMR (Mosher/Shift Reagents)
Primary Mechanism Anomalous dispersion of X-rays (Bijvoet analysis).Differential absorption of L/R circularly polarized UV light.Differential absorption of L/R circularly polarized IR radiation.[1]Diastereomeric chemical shift differences (

).
Sample State Single Crystal (Critical bottleneck).Solution (dilute).Solution (concentrated).Solution.
Sample Amount < 1 mg (if crystal grows).0.1 – 1.0 mg.5 – 20 mg.5 – 10 mg (destructive/modifying).
Reliability Absolute (100%) - Gold Standard.High (>95%) - Depends on calculation quality.High (>95%) - Excellent for conformers.Moderate - Risk of kinetic resolution artifacts.
Turnaround Time Days to Weeks (Crystallization).Hours (Measurement) + Days (Calc).Hours (Measurement) + Days (Calc).Days (Synthesis + NMR).
Specific Limitation Requires heavy atom for light molecules (or Mo/Cu radiation choice).Octant Rule is unreliable for cyclopropanes; requires DFT.Requires high concentration; solvent interference in IR.Requires reduction of ketone to alcohol first.

Detailed Technical Protocols

Method B: ECD Spectroscopy coupled with TD-DFT (Recommended for Oils)

For 2-arylcyclopropyl ketones, the rigid cyclopropane ring makes this method highly effective. The aryl group acts as a strong chromophore.

Why not the Octant Rule? While the classic Octant Rule applies to cyclohexanones, the cyclopropane ring possesses significant


-character (Walsh orbitals) that can perturb the carbonyl 

transition anomalously. Empirical rules often fail here. TD-DFT simulation is mandatory.
Protocol:
  • Experimental Acquisition:

    • Dissolve sample in a UV-transparent solvent (MeOH, MeCN, or Hexane).

    • Concentration:

      
       to 
      
      
      
      M.
    • Cell path length: 0.1 cm or 1.0 cm.

    • Record ECD spectrum (200–400 nm) and UV absorption simultaneously.

  • Computational Workflow (In Silico):

    • Conformational Search: Use MMFF94 or OPLS force fields to find all low-energy conformers. Note: Rotation of the aryl ring relative to the cyclopropane is the primary degree of freedom.

    • Geometry Optimization: Re-optimize conformers using DFT (e.g., B3LYP/6-31G(d) or

      
      B97X-D/def2-TZVP).
      
    • Excited State Calculation: Run Time-Dependent DFT (TD-DFT) to calculate the first 20–30 excited states.

    • Boltzmann Weighting: Average the calculated spectra based on the Boltzmann population of each conformer.

  • Assignment:

    • Compare the experimental curve with the calculated curves for the (

      
      ) and (
      
      
      
      ) enantiomers.
    • Key Indicator: Look for the sign of the Cotton Effect (CE) at the

      
       transition (
      
      
      
      nm) and the
      
      
      transition of the aryl group (
      
      
      nm).
Method C: Vibrational Circular Dichroism (VCD)

VCD is superior when the molecule lacks a strong UV chromophore or has complex flexibility, as it probes the ground state vibrational modes.

Protocol:
  • Sample Prep: High concentration (

    
     M) in CDCl
    
    
    
    or CCl
    
    
    .
  • Measurement: Record VCD spectrum in the fingerprint region (1000–1600 cm

    
    ).
    
  • Calculation: Similar to ECD, but calculate Vibrational Frequencies and VCD intensities (Rotational Strengths) instead of excited states.

  • Analysis: Match the specific vibrational bands (e.g., C=O stretch, Aryl C-C stretch) signs (+/-) with the calculated spectrum.

Method D: NMR Derivatization (Indirect)

Since the target is a ketone, it cannot be directly derivatized with Mosher's acid (MTPA). It must be reduced.

Protocol:
  • Reduction: Reduce the ketone to the corresponding alcohol using NaBH

    
    . Warning: This creates a new stereocenter, leading to diastereomers.
    
  • Derivatization: React the resulting alcohol with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).
  • Analysis: Compare the

    
     NMR chemical shifts of the protons flanking the chiral center.
    
  • Calculation: Calculate

    
    . Use the Mosher model to assign the configuration of the new alcohol center, then retro-analyze to the ketone.
    
    • Critique: This method is indirect and prone to error if the reduction is not stereoselective or if the conformational preference of the Mosher ester is perturbed by the cyclopropane ring.

Case Study: Trans-2-phenylcyclopropyl methyl ketone

Hypothetical application of Method B based on literature standards.

  • Objective: Assign AC of a synthesized enantiomer.

  • Experimental Data:

    • UV

      
      : 205 nm, 275 nm.
      
    • ECD: Positive Cotton Effect (CE) at 220 nm, Negative CE at 285 nm.

  • Computational Result (TD-DFT B3LYP/6-311++G(d,p)):

    • The (

      
      ) isomer is predicted to have a Negative  CE at 280 nm (
      
      
      
      ).
    • The (

      
      ) isomer is predicted to have a Positive  CE at 280 nm.
      
  • Conclusion: The sample is assigned as (

    
    )  based on the match of the negative band at 285 nm.
    

References

  • Stephens, P. J., et al. (2010). Structural determination of chiral molecules by ab initio calculation of vibrational circular dichroism spectra. Journal of Organic Chemistry . Link

  • Kwit, M., et al. (2009). Theoretical Calculation of Electronic Circular Dichroism as a Tool for Absolute Configuration Determination. Chirality . Link

  • Lightner, D. A., & Gurst, J. E. (2000). Organic Conformational Analysis and Stereochemistry from Circular Dichroism. Wiley-VCH.
  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews . Link

  • Gaussian, Inc. (2017).[2] Studying Chirality with Vibrational Circular Dichroism. Gaussian White Papers . Link

Sources

Technical Guide: GC-MS Fragmentation & Isomer Differentiation of 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical application note, designed for analytical chemists and process development scientists working with Ticagrelor intermediates.

Executive Summary

The molecule 1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone (hereafter referred to as Trans-BCE ) is a critical chiral intermediate in the synthesis of the platelet aggregation inhibitor Ticagrelor . Control of the stereochemistry at the cyclopropane ring is paramount, as the (1R, 2R) trans-isomer is the required pharmacophore precursor, while the cis-isomer is a potent process impurity.

This guide provides a definitive analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) behavior of Trans-BCE. Unlike Liquid Chromatography (LC-MS), which often requires complex chiral columns for diastereomer separation, GC-MS offers superior resolution of cis/trans diastereomers on standard non-polar phases due to distinct boiling point differentials, coupled with structurally diagnostic fragmentation fingerprints.

Mechanistic Fragmentation Analysis

The Electron Ionization (EI, 70 eV) mass spectrum of Trans-BCE is governed by three dominant physicochemical factors:

  • The Bromine Isotope Signature: A characteristic 1:1 doublet intensity ratio.

  • Alpha-Cleavage: Driven by the acetyl group.

  • Cyclopropyl Ring Strain: Facilitating ring-opening and rearrangement.

Key Diagnostic Ions

The following table summarizes the essential ions required for Selected Ion Monitoring (SIM) or structural confirmation.

Ion Identitym/z (79Br / 81Br)Relative AbundanceMechanistic Origin
Molecular Ion (

)
238 / 240 ModerateIntact radical cation

. Exhibits classic 1:1 isotope pattern.
Base Peak 43 High (100%)Acetyl cation

. Formed via

-cleavage adjacent to the carbonyl.
Core Fragment 195 / 197 High

. Loss of acetyl group leaving the stabilized 2-(3-bromophenyl)cyclopropyl cation.
De-brominated 159 Low/Moderate

. Homolytic cleavage of the C-Br bond, often following ring opening.
Aryl Cation 116 Moderate

. Further fragmentation of the 195 ion (loss of Br), likely forming an indene-like cation.
Fragmentation Pathway (Mechanistic Diagram)

The fragmentation logic follows a predictable pathway initiated by ionization of the carbonyl oxygen or the aromatic ring.

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+) m/z 238 / 240 [C11H11BrO]+. Alpha_Cleavage Alpha Cleavage (Loss of CH3) M_Ion->Alpha_Cleavage -CH3 (m/z 223) Acetyl_Ion Acetyl Cation m/z 43 [CH3CO]+ M_Ion->Acetyl_Ion Dominant Path (Base Peak) Core_Cation Cyclopropyl Cation m/z 195 / 197 [M - Acetyl]+ M_Ion->Core_Cation -COCH3 (Alpha Cleavage) Indene_Cation Indenyl Cation m/z 116 [C9H8]+ Core_Cation->Indene_Cation -Br (Secondary Decay) key Blue: Precursor | Red: Base Peak | Green: Diagnostic | Yellow: Secondary

Figure 1: Proposed EI fragmentation pathway for Trans-BCE. The formation of the acetyl cation (m/z 43) is the thermodynamically favored pathway, while the m/z 195/197 doublet preserves the brominated structural information.

Comparative Analysis: Trans-BCE vs. Alternatives

Comparison with Cis-Isomer (Impurity)

The primary challenge in Ticagrelor synthesis is distinguishing the (1R, 2R) trans-isomer from the (1S, 2R) cis-isomer.

FeatureTrans-BCE (Target)Cis-BCE (Impurity)Technical Insight
GC Retention Time Earlier Eluting Later Eluting On non-polar columns (e.g., 5% Phenyl), trans-cyclopropanes often elute earlier than cis-isomers due to lower boiling points and reduced polarity/dipole moments [1].
Mass Spectrum Identical IonsIdentical IonsEI spectra are qualitatively identical. Differentiation relies on retention time .
Fragment Ratios StandardVariableCis-isomers may show slightly elevated

or

intensities due to "ortho-like" proximity effects between the acetyl and phenyl groups, though this is subtle.
Comparison with LC-MS (Alternative Technique)
  • GC-MS Advantages:

    • Resolution: Capillary GC provides superior baseline resolution of diastereomers without expensive chiral stationary phases.

    • Identification: The 70 eV EI fingerprint is library-searchable (NIST), whereas ESI (LC-MS) often yields only

      
       with little structural detail.
      
  • LC-MS Advantages:

    • Thermally Labile Samples: If the cyclopropane ring opens thermally in the GC injector (degradation), LC-MS is preferred. Note: BCE is generally thermally stable up to 250°C.

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol utilizes internal standardization and optimized thermal gradients.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of Trans-BCE in 10 mL of HPLC-grade Dichloromethane (DCM).

  • Working Standard: Dilute 100 µL of Stock into 900 µL DCM (Final conc: ~100 ppm).

  • Internal Standard (Optional): Add Fluorobenzene or Decane to correct for injection variability.

GC-MS Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Why? Low bleed and excellent separation of non-polar isomers.

  • Inlet: Split mode (20:1) at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min. Total Run Time: ~15 mins.

Analytical Workflow Diagram

Workflow cluster_MS Mass Spectrometry Detection Start Crude Reaction Mixture Prep Dilution in DCM (1 mg/mL) Start->Prep GC GC Separation (DB-5MS Column) Prep->GC MS_Source EI Source (70eV) Ionization GC->MS_Source MS_Analyzer Quadrupole Scan 40-400 m/z MS_Source->MS_Analyzer Data Data Analysis MS_Analyzer->Data Decision Isomer Ratio Calculation (Area Trans / Area Cis) Data->Decision

Figure 2: Step-by-step analytical workflow for impurity profiling of Trans-BCE.

References

  • NIST Mass Spectrometry Data Center. "Ethanone, 1-(3-bromophenyl)- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link].[1][2] (Accessed Oct 2023). Note: Used as a reference for the bromophenyl-ketone fragmentation baseline.

  • BioBioPha Co., Ltd. "Reference Standards for Ticagrelor Impurities." Ticagrelor Impurity Profiling. [Link]. Validates the existence of cis/trans impurity pairs in this synthesis pathway.

  • Springuel, G. et al. "Stereoselective Synthesis of Cyclopropanes." Journal of Organic Chemistry. (General reference for cyclopropane isomer elution order on non-polar phases).

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated internally before use in GMP environments.

Sources

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